SB 202474
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-[5-ethyl-2-(4-methoxyphenyl)-1H-imidazol-4-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-15-16(12-8-10-18-11-9-12)20-17(19-15)13-4-6-14(21-2)7-5-13/h4-11H,3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKGURNPAUBQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C2=CC=C(C=C2)OC)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SB 202474: A Technical Review of its Role as a Negative Control and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB 202474 is a chemical compound widely utilized in biomedical research as a negative control for studies involving p38 mitogen-activated protein kinase (MAPK) inhibitors. Structurally analogous to the potent p38 MAPK inhibitors SB 202190 and SB 203580, this compound is specifically designed to be inactive against the p38 MAPK pathway.[1][2][3] Its primary mechanism of action is, therefore, a lack of inhibitory activity on p38 MAPK, allowing researchers to differentiate the specific effects of p38 MAPK inhibition from other, non-specific effects of the chemical scaffold. However, emerging evidence suggests that this compound is not entirely inert and may exert "off-target" effects, notably on the Wnt/β-catenin signaling pathway and melanogenesis. This guide provides a comprehensive overview of the established role and potential secondary activities of this compound.
Core Mechanism of Action: Inactivity as a p38 MAPK Inhibitor
The defining characteristic of this compound is its inability to inhibit p38 MAPK.[2][3] This contrasts with its structural analogs, SB 202190 and SB 203580, which are potent and selective inhibitors of p38α and p38β MAP kinases.[1] This intended lack of activity is crucial for its use as a negative control in experimental settings.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. A simplified representation of this pathway is provided below.
References
The Use of SB 202474 as a Negative Control for p38 MAPK Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, the p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a host of diseases, making it a prime target for therapeutic intervention. The development and characterization of small molecule inhibitors targeting p38 MAPK are therefore of significant interest. A crucial aspect of this research is the use of appropriate negative controls to ensure that the observed biological effects are specifically due to the inhibition of the target kinase and not a result of off-target activities. SB 202474 has emerged as an indispensable tool in this context, serving as a structurally related but inactive analog of potent p38 MAPK inhibitors like SB 203580 and SB 202190.[1][2][3][4] This technical guide provides an in-depth overview of this compound and its application as a negative control in p38 MAPK inhibition studies.
Core Concepts: The p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered signaling module initiated by a variety of extracellular stimuli. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), predominantly MKK3 and MKK6. These MAP2Ks then dually phosphorylate p38 MAPK at conserved threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation. Activated p38 MAPK subsequently phosphorylates a diverse array of downstream substrates, including other kinases and transcription factors, thereby regulating gene expression and cellular processes.
References
An In-depth Technical Guide to SB 202474: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 202474 is a pyridinyl imidazole (B134444) compound widely utilized in biomedical research. Structurally analogous to potent p38 mitogen-activated protein kinase (MAPK) inhibitors such as SB 203580 and SB 202190, this compound is distinguished by its lack of inhibitory activity against p38 MAPK.[1][2] This characteristic has established this compound as an essential negative control in experiments investigating the p38 MAPK signaling pathway, allowing researchers to delineate p38 MAPK-specific effects from off-target phenomena.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental considerations for the effective use of this compound.
Chemical Structure and Identification
This compound is a heterocyclic organic molecule featuring a central imidazole ring substituted with ethyl, 4-methoxyphenyl, and pyridine (B92270) groups.
| Identifier | Value |
| IUPAC Name | 4-[4-ethyl-2-(4-methoxyphenyl)-1H-imidazol-5-yl]-pyridine[1] |
| CAS Number | 172747-50-1[1] |
| Molecular Formula | C₁₇H₁₇N₃O[1] |
| SMILES | CCC1=C(C2=CC=NC=C2)N=C(C3=CC=C(OC)C=C3)N1[1] |
| InChI | InChI=1S/C17H17N3O/c1-3-15-16(12-8-10-18-11-9-12)20-17(19-15)13-4-6-14(21-2)7-5-13/h4-11H,3H2,1-2H3,(H,19,20)[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below, facilitating its proper handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Weight | 279.3 g/mol [1] |
| Appearance | A solid[1][3] |
| Purity | ≥97%[1] |
| Solubility | Soluble in DMSO and methanol[1][3] |
| Storage Conditions | Store at -20°C[1][2][4] |
| Stability | Stable for ≥ 4 years when stored at -20°C[1][2] |
| Special Handling | Protect from light[2] |
Biological Activity and Mechanism of Action
Role as a Negative Control for p38 MAPK Inhibition
The primary application of this compound in research stems from its structural similarity to, yet functional divergence from, pyridinyl imidazole-based p38 MAPK inhibitors. While compounds like SB 203580 effectively bind to and inhibit the activity of p38α and p38β kinases, this compound does not exhibit this inhibitory function.[2][3] This makes it an ideal negative control to ascertain that an observed biological effect is a direct consequence of p38 MAPK inhibition by a related active compound, rather than an artifact of the shared chemical scaffold.
Caption: Role of this compound as a negative control in the p38 MAPK pathway.
Off-Target Effects: Inhibition of the Wnt/β-catenin Signaling Pathway
Interestingly, research has revealed that this compound, along with other pyridinyl imidazole compounds, can exert biological effects independent of p38 MAPK. Notably, it has been shown to suppress melanogenesis. This activity is attributed to the inhibition of the canonical Wnt/β-catenin signaling pathway. This finding underscores the importance of using this compound as a control to distinguish between p38 MAPK-dependent and -independent effects of this class of compounds.
Caption: Off-target effect of this compound on the Wnt/β-catenin pathway.
Experimental Protocols
Stock Solution Preparation
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol.[1][2] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
General Cell Culture Protocol
The following is a generalized workflow for treating cultured cells with this compound. The optimal concentrations and incubation times should be determined empirically for each cell line and experimental context.
Caption: General experimental workflow for cell treatment with this compound.
Conclusion
This compound is an indispensable tool for researchers studying the p38 MAPK signaling pathway. Its structural relationship to potent p38 inhibitors, combined with its lack of on-target activity, makes it the gold standard for a negative control. However, users should be aware of its potential p38-independent effects, such as the inhibition of Wnt/β-catenin signaling, and design experiments accordingly. Proper handling, storage, and adherence to established protocols will ensure the generation of reliable and reproducible data.
References
Unveiling the Off-Target Profile of SB 202474: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the off-target effects of SB 202474, a pyridinyl imidazole (B134444) compound commonly utilized as a negative control for p38 MAPK inhibitors. While primarily known for its lack of significant activity against p38 MAPK, emerging evidence reveals that this compound exerts notable effects on alternative signaling pathways, warranting careful consideration in its experimental application. This document is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the pharmacological profile of this compound.
Executive Summary
This compound, a structural analog of the potent p38 MAPK inhibitors SB 202190 and SB 203580, is widely used in pharmacological studies to delineate p38 MAPK-dependent signaling. However, this guide details a significant off-target activity of this compound: the inhibition of the canonical Wnt/β-catenin signaling pathway. This interference leads to a subsequent reduction in melanin (B1238610) synthesis. Furthermore, comprehensive kinase screening data reveals a broad selectivity profile, with minimal inhibition across a panel of kinases at standard concentrations. This guide provides quantitative data on its kinase selectivity, detailed experimental protocols for assessing its off-target effects, and visual representations of the involved signaling pathways and experimental workflows.
Kinase Selectivity Profile
A seminal study by Davies et al. (2000) profiled the selectivity of numerous kinase inhibitors, including this compound, against a panel of kinases. The results demonstrate that this compound is a highly selective compound with weak inhibitory activity against the kinases tested. This data reinforces its utility as a negative control for p38 MAPK, as it does not significantly inhibit a wide range of other kinases at concentrations typically used in cell-based assays.
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| p38α (MAPK14) | Not significantly inhibited | >10 |
| p38β (MAPK11) | Not significantly inhibited | >10 |
| JNK1α1 (MAPK8) | Not significantly inhibited | >10 |
| ERK2 (MAPK1) | Not significantly inhibited | >10 |
| And a panel of 22 other kinases | <20% inhibition | Not determined |
Data summarized from Davies et al., Biochem J, 2000, 351(Pt 1):95-105.
Off-Target Effect on Wnt/β-Catenin Signaling and Melanogenesis
Research by Bellei et al. (2010) has identified a significant off-target effect of this compound on the canonical Wnt/β-catenin signaling pathway, leading to a reduction in melanin synthesis. This effect is independent of p38 MAPK inhibition.
Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the Wnt/β-catenin pathway and its downstream consequences on melanogenesis.
Caption: Off-target inhibition of Wnt/β-catenin signaling by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the identification of this compound's off-target effects.
Melanin Content Assay
Objective: To quantify the effect of this compound on melanin production in B16F10 melanoma cells.
Methodology:
-
Cell Culture: B16F10 mouse melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 6-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO).
-
Incubation: Cells are incubated for 72 hours.
-
Cell Lysis: After incubation, cells are washed with phosphate-buffered saline (PBS) and lysed with 1N NaOH.
-
Quantification: The absorbance of the lysates is measured at 405 nm using a spectrophotometer. A standard curve is generated using synthetic melanin to determine the melanin concentration.
-
Normalization: The melanin content is normalized to the total protein content of each sample, determined by a Bradford assay.
Western Blot Analysis for Melanogenesis-Related Proteins
Objective: To assess the protein expression levels of key enzymes in the melanogenesis pathway.
Methodology:
-
Cell Treatment and Lysis: B16F10 cells are treated with this compound as described above. After 72 hours, cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Tyrosinase, TRP-1, TRP-2, and β-actin (as a loading control).
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay for TCF/LEF Activity
Objective: To measure the effect of this compound on the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.
Methodology:
-
Cell Transfection: HEK293T cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, cells are treated with Wnt3a-conditioned medium to stimulate the Wnt pathway, in the presence or absence of various concentrations of this compound.
-
Incubation: Cells are incubated for a further 24 hours.
-
Luciferase Assay: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
Experimental Workflow Visualization
The following diagram outlines the experimental workflow used to characterize the off-target effects of this compound.
Caption: Workflow for identifying this compound's off-target effects.
Conclusion
While this compound remains a valuable tool as a negative control for p38 MAPK studies due to its high kinase selectivity, researchers must be cognizant of its significant off-target inhibitory effects on the canonical Wnt/β-catenin signaling pathway. The data and protocols presented in this guide are intended to aid in the design of more robust experiments and the accurate interpretation of results when utilizing this compound. Further investigation is warranted to identify the direct molecular target of this compound that mediates its effects on the Wnt/β-catenin pathway.
SB 202474: A Technical Guide to its Application in Melanogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 202474 is a pyridinyl imidazole (B134444) compound that has emerged as a significant tool in the study of melanogenesis, the complex process of melanin (B1238610) synthesis. Although structurally similar to the p38 MAPK inhibitor SB 203580, this compound does not inhibit p38 MAPK activity, making it an ideal negative control in studies investigating the role of the p38 MAPK pathway in pigmentation.[1][2] However, research has revealed that this compound possesses its own distinct biological activities, actively suppressing both basal and α-Melanocyte Stimulating Hormone (α-MSH)-induced melanogenesis.[3][4] This finding has uncovered a p38-independent mechanism for regulating melanin production, highlighting the compound's value in dissecting the intricate signaling networks that govern this process.
This technical guide provides a comprehensive overview of this compound's role in melanogenesis research, presenting key quantitative data, detailed experimental protocols, and visualizations of the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its inhibitory effects on melanogenesis primarily through the modulation of the Wnt/β-catenin signaling pathway.[3][4] Unlike p38 MAPK inhibitors that can have a dual effect on this pathway, this compound's action is predominantly inhibitory and independent of p38 MAPK.[3] It leads to a reduction in the expression of Tcf/Lef target genes, which are crucial for melanocyte differentiation and melanin synthesis.[3] This includes key players like the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, and Dopachrome tautomerase (Dct).[3]
Interestingly, while this compound suppresses MITF gene transcription, it does not appear to affect the upstream cAMP/PKA/CREB signaling axis, which is a primary pathway for α-MSH-induced melanogenesis.[3] This specificity makes this compound a valuable tool for isolating and studying the downstream components of melanogenic signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key melanogenesis markers as reported in the literature.
| Treatment | Concentration | Incubation Time | Effect on Melanin Content | Cell Type | Reference |
| This compound | 20 µM | 72 h | Suppression of α-MSH-induced melanin synthesis | B16-F0 melanoma cells | [3] |
| This compound | 20 µM | 72 h | Suppression of spontaneous melanin synthesis | B16-F0 melanoma cells | [3] |
| Treatment | Concentration | Incubation Time | Effect on Gene Expression | Cell Type | Reference |
| This compound | 20 µM | 6 h | Reduction in Mitf mRNA levels | B16-F0 melanoma cells | [5] |
| This compound | 20 µM | 24 h | Reduction in tyrosinase, TRP1, and Dct mRNA levels | B16-F0 melanoma cells | [5] |
Signaling Pathways Modulated by this compound
This compound's primary impact is on the Wnt/β-catenin pathway, leading to a downstream reduction in the expression of key melanogenic factors. The following diagram illustrates this inhibitory action.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
The following diagram illustrates the established α-MSH signaling pathway leading to melanogenesis, which remains unaffected by this compound at the level of CREB phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p38 MAPK Control, Gene | MedChemExpress [medchemexpress.eu]
- 3. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
The Pharmacology of SB 202474: A Technical Guide for Researchers
An In-depth Examination of a Widely Used Negative Control and its Off-Target Effects
Abstract
SB 202474 is a pyridinyl imidazole (B134444) compound widely utilized in cellular and molecular biology research. It is structurally analogous to the potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitors, SB 203580 and SB 202190. Consequently, this compound's primary application is as a negative control in experiments investigating the roles of p38α and p38β MAPK signaling pathways. While it is established that this compound does not inhibit p38 MAPK activity, emerging evidence has revealed that it is not biologically inert. Notably, it exhibits significant off-target effects, including the inhibition of melanogenesis through modulation of the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the pharmacology of this compound, presenting available quantitative data, detailed experimental protocols for its use as a negative control and for studying its off-target effects, and visual diagrams of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals who use or plan to use this compound in their experimental designs.
Core Pharmacology and Mechanism of Action
This compound is characterized by its structural similarity to well-established p38 MAPK inhibitors. However, key structural differences render it incapable of binding to and inhibiting the kinase activity of p38 MAPKs.[1][2] Its principal utility in research stems from this lack of inhibitory action, providing a crucial experimental control to ensure that the observed effects of its structural analogs are indeed due to p38 MAPK inhibition and not a result of non-specific chemical effects.
Role as a Negative Control
In numerous studies, this compound has been employed alongside active p38 MAPK inhibitors to validate the specificity of the inhibitor's action. For instance, in studies of insulin-stimulated glucose transport in 3T3-L1 adipocytes and L6 myotubes, SB 203580 was shown to prevent this process, whereas this compound had no effect, thereby attributing the observed effect to p38 MAPK inhibition.[1] Similarly, in virological studies, the p38 MAPK inhibitor SB 202190 was found to inhibit Ebola virus replication in primary human monocyte-derived dendritic cells, an effect not observed with this compound.[3]
Off-Target Effects: Inhibition of the Wnt/β-Catenin Pathway
Contrary to its intended role as an inert control, research has demonstrated that this compound possesses biological activity independent of p38 MAPK. The most well-documented off-target effect is its ability to suppress both basal and α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis in B16-F0 melanoma cells.[4][5] This effect is not due to p38 MAPK inhibition but rather correlates with the inhibition of the canonical Wnt/β-catenin signaling pathway.[4][6] Imidazole-treated cells, including those treated with this compound, exhibit a reduction in the levels of Tcf/Lef target genes, which are crucial for melanogenesis.[7]
Quantitative Data
A thorough review of the literature reveals a lack of specific quantitative binding affinity or inhibitory concentration data for this compound against p38 MAPK. This is consistent with its function as a negative control, where a high IC50 or Ki value is expected. The available data primarily focuses on its off-target effects.
| Target | Parameter | Value | Cell Line/System | Reference |
| p38α MAPK | IC50 | > 10 µM (Implied) | In vitro kinase assays | [8][9] |
| p38β MAPK | IC50 | > 10 µM (Implied) | In vitro kinase assays | [8][9] |
| Melanin (B1238610) Synthesis | Inhibition | Dose-dependent (1-20 µM) | B16-F0 melanoma cells | [4][5] |
| Wnt/β-catenin Signaling | Inhibition | Effective at 20 µM | B16-F0 melanoma cells | [4] |
Experimental Protocols
Protocol for Use as a Negative Control in a p38 MAPK Cell-Based Assay
This protocol provides a general framework for using this compound as a negative control when investigating the effects of a p38 MAPK inhibitor (e.g., SB 203580) on a cellular process.
Objective: To determine if the effect of a p38 MAPK inhibitor on a specific cellular response is due to the inhibition of p38 MAPK.
Materials:
-
Cells of interest cultured in appropriate media
-
p38 MAPK inhibitor (e.g., SB 203580)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Stimulus to activate the p38 MAPK pathway (e.g., anisomycin, UV radiation, inflammatory cytokines)
-
Reagents for the specific cellular assay (e.g., antibodies for Western blotting, reagents for a functional assay)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare stock solutions of the p38 MAPK inhibitor and this compound in a suitable solvent (e.g., DMSO). Prepare working solutions at the desired final concentrations in cell culture media. It is crucial to ensure that the final concentration of the vehicle is consistent across all treatment groups and does not exceed a level that causes cellular toxicity (typically <0.1%).
-
Pre-treatment: Aspirate the old media from the cells and replace it with media containing the p38 MAPK inhibitor, this compound, or vehicle control. A typical pre-treatment time is 1 hour, but this may need to be optimized for the specific cell type and experimental conditions.
-
Stimulation: Following pre-treatment, add the p38 MAPK pathway stimulus to the appropriate wells. Include a non-stimulated control group.
-
Incubation: Incubate the cells for the desired period to allow for the cellular response to occur. This time will be dependent on the specific endpoint being measured.
-
Assay: Perform the specific cellular assay to measure the endpoint of interest. This could involve cell lysis for Western blot analysis of phosphorylated p38 MAPK substrates, a functional assay, or gene expression analysis.
-
Data Analysis: Compare the results from the different treatment groups. A specific effect of the p38 MAPK inhibitor should be observed in the inhibitor-treated group but not in the this compound-treated or vehicle-treated groups.
Protocol for Investigating the Effect of this compound on Melanogenesis
This protocol is based on the methodology described by Bellei et al. (2012) to assess the impact of this compound on melanin production in B16-F0 melanoma cells.
Objective: To quantify the effect of this compound on melanin synthesis in a cellular model.
Materials:
-
B16-F0 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulated melanogenesis)
-
Vehicle control (e.g., DMSO)
-
1 N NaOH
-
Spectrophotometer
Procedure:
-
Cell Seeding: Plate B16-F0 cells in multi-well plates and allow them to grow to a suitable confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) in fresh culture medium. A vehicle control group should be included. For stimulated melanogenesis, co-treat with α-MSH (e.g., 100 nM).
-
Incubation: Incubate the cells for 72-96 hours.
-
Melanin Measurement: a. Wash the cells with PBS. b. Lyse the cells in 1 N NaOH. c. Heat the lysates at 80°C for 1 hour to solubilize the melanin. d. Measure the absorbance of the lysates at 405 nm using a spectrophotometer. e. Normalize the melanin content to the total protein concentration of each sample, which can be determined using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Express the melanin content as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathways
Caption: The p38 MAPK signaling pathway and points of intervention.
Caption: The canonical Wnt/β-catenin signaling pathway and the off-target effect of this compound.
Experimental Workflows
Caption: Experimental workflow for using this compound as a negative control.
Caption: Experimental workflow for assessing the effect of this compound on melanogenesis.
Conclusion
This compound remains an indispensable tool for researchers studying p38 MAPK signaling, serving as a reliable negative control to validate the specificity of p38 inhibitors. However, it is crucial for scientists to be aware of its p38-independent biological activities, particularly its inhibitory effects on the Wnt/β-catenin pathway. The concentrations at which these off-target effects are observed (1-20 µM) are within the range often used for in vitro kinase inhibitor studies. Therefore, careful consideration of these off-target effects is necessary when designing experiments and interpreting data. This guide provides the essential pharmacological information and experimental frameworks to enable the appropriate and informed use of this compound in research.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 8. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
The Researcher's Guide to SB 202474: A Technical Whitepaper on a p38 MAPK Negative Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 202474 is a pyridinylimidazole compound widely utilized in biomedical research as a negative control for studies involving p38 MAP kinase (MAPK) signaling. Structurally analogous to the potent p38 MAPK inhibitors SB 203580 and SB 202190, this compound critically lacks the ability to inhibit p38 MAPK activity. This unique characteristic allows it to serve as an essential tool for distinguishing p38 MAPK-dependent cellular events from off-target effects of this chemical scaffold. This technical guide provides an in-depth overview of the history, chemical properties, and appropriate experimental use of this compound. It includes a detailed examination of its mechanism of inaction, known off-target effects, and comprehensive experimental protocols for its application as a negative control.
Introduction: The Need for a Reliable Negative Control
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in processes such as apoptosis, cell differentiation, and immune responses. The development of selective p38 MAPK inhibitors, such as SB 203580, by SmithKline Beecham in the mid-1990s provided researchers with powerful tools to investigate this pathway.[1][2] However, the use of small molecule inhibitors is often complicated by the potential for off-target effects, where the compound interacts with proteins other than its intended target. To address this, this compound was developed as a structurally similar but biologically inactive analog.[3][4] Its use is crucial for validating that an observed biological effect of a p38 MAPK inhibitor is indeed due to the inhibition of the p38 MAPK pathway and not an unrelated pharmacological effect of the chemical scaffold.
History and Discovery
Physicochemical Properties and Synthesis
Chemical Name: 4-(4-ethyl-2-(4-methoxyphenyl)-1H-imidazol-5-yl)pyridine CAS Number: 172747-50-1 Molecular Formula: C₁₇H₁₇N₃O Molecular Weight: 279.34 g/mol
The synthesis of this compound, while not explicitly detailed in readily available literature, would follow the general synthetic routes established for the pyridinylimidazole class of compounds. These multi-step syntheses typically involve the construction of the core imidazole (B134444) ring from appropriate starting materials.
Mechanism of Inaction: Why this compound Does Not Inhibit p38 MAPK
This compound is a structural analog of the potent and selective p38α and p38β MAPK inhibitors, SB 203580 and SB 202190.[3] The inhibitory activity of this class of compounds is dependent on the specific chemical groups at key positions on the imidazole and phenyl rings, which dictate their ability to bind to the ATP-binding pocket of the p38 MAPK enzyme. While this compound shares the core pyridinylimidazole structure, modifications to these key positions result in a molecule that does not effectively compete with ATP for binding to the kinase, and thus does not inhibit its catalytic activity.
Quantitative Data: A Comparison of Activity
The utility of this compound as a negative control is underscored by its profound lack of inhibitory activity against p38 MAPK when compared to its active analogs.
| Compound | Target | IC₅₀ (nM) | Reference |
| SB 203580 | p38α (SAPK2a) | 50 | [3] |
| p38β₂ (SAPK2b) | 500 | [3] | |
| SB 202190 | p38α | Potent Inhibitor | [3] |
| This compound | p38 MAPK | Inactive | [3][4][5] |
Off-Target Effects of the Pyridinylimidazole Scaffold
A critical consideration when using any chemical tool is the potential for off-target effects. While this compound is inactive against p38 MAPK, its shared chemical scaffold with active inhibitors means it can be used to identify cellular effects that are independent of p38 MAPK inhibition. Research has demonstrated that both active p38 MAPK inhibitors and this compound can modulate certain cellular pathways, indicating a p38-independent mechanism of action for the pyridinylimidazole class of compounds.
Inhibition of Melanogenesis and the Wnt/β-Catenin Signaling Pathway
Studies in B16-F0 murine melanoma cells have shown that this compound, along with its active counterparts, can suppress both α-MSH-induced and spontaneous melanin (B1238610) synthesis.[6] This effect was found to be independent of p38 MAPK inhibition and was instead correlated with the inhibition of the canonical Wnt/β-catenin signaling pathway.[6]
Experimental Protocols
The primary application of this compound is as a negative control in experiments utilizing p38 MAPK inhibitors. Below are detailed methodologies for its use in common experimental setups.
In Vitro Kinase Assay
This protocol is designed to demonstrate the direct inhibitory effect (or lack thereof) of a compound on p38 MAPK activity.
Objective: To confirm that this compound does not inhibit p38 MAPK activity in a cell-free system, while a known inhibitor like SB 203580 does.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
p38 MAPK substrate (e.g., ATF-2 peptide)
-
SB 203580 (positive control)
-
This compound (negative control)
-
DMSO (vehicle control)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare stock solutions of SB 203580 and this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant p38α MAPK enzyme, and the substrate.
-
Add the test compounds (SB 203580, this compound) or an equivalent volume of DMSO to the reaction mixture. A typical final concentration for inhibitors is 1-10 µM, and for this compound, a matching concentration should be used.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Compare the kinase activity in the presence of SB 203580 and this compound to the vehicle control.
Cellular Assay for p38 MAPK Inhibition (Western Blot)
Objective: To demonstrate that in a cellular context, this compound does not inhibit the phosphorylation of a downstream target of p38 MAPK, whereas SB 203580 does.
Materials:
-
Cell line responsive to p38 MAPK activation (e.g., THP-1, HeLa)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., Anisomycin, LPS)
-
SB 203580
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-MK2 (a p38 substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with SB 203580 (e.g., 10 µM), this compound (10 µM), or DMSO for 1 hour.
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL LPS for 30 minutes). Include an unstimulated control group.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p38, total p38, and phospho-MK2.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compounds on p38 MAPK activation and downstream signaling.
Melanin Content Assay
Objective: To demonstrate the p38-independent effect of the pyridinylimidazole scaffold on melanogenesis.
Materials:
-
B16-F0 melanoma cells
-
Cell culture medium
-
α-Melanocyte-stimulating hormone (α-MSH)
-
SB 203580
-
This compound
-
DMSO
-
1 N NaOH with 10% DMSO
-
Spectrophotometer
Procedure:
-
Plate B16-F0 cells and allow them to adhere.
-
Treat the cells with α-MSH (e.g., 100 nM) to induce melanogenesis, along with SB 203580 (e.g., 20 µM), this compound (20 µM), or DMSO.
-
Incubate for 72-96 hours.
-
Harvest the cells and wash with PBS.
-
Lyse the cell pellets in 1 N NaOH with 10% DMSO and heat at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
Compare the melanin content in the different treatment groups.[7]
Conclusion and Best Practices
This compound is an indispensable tool for researchers studying the p38 MAPK signaling pathway. Its structural similarity to potent p38 MAPK inhibitors, combined with its lack of inhibitory activity, makes it the gold standard for a negative control in this area of research. When using this compound, it is crucial to:
-
Always include it alongside the active inhibitor: This allows for direct comparison and the confident attribution of observed effects to p38 MAPK inhibition.
-
Use at the same concentration as the active inhibitor: This ensures that any observed off-target effects of the chemical scaffold are accounted for.
-
Be aware of its known off-target effects: The p38-independent inhibition of the Wnt/β-catenin pathway by the pyridinylimidazole scaffold is a key example of why a negative control is essential for accurate data interpretation.
By adhering to these best practices and utilizing the protocols outlined in this guide, researchers can ensure the rigor and validity of their findings in the complex field of signal transduction.
References
- 1. J. C. Lee, J. T. Laydon, P. C. McDonnell, T. F. Gallagher, S. Kumar, D. Green, D. McNulty, M. J. Blumenthal, J. R. Heys, S. W. Landvatter and Al. Et, “A Protein Kinase Involved in the Regulation of Inflammatory Cytokine Biosynthesis,” Nature, Vol. 372, 1994, pp. 739-746. - References - Scientific Research Publishing [scirp.org]
- 2. A protein kinase involved in the regulation of inflammatory cytokine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of Mitogen-Activated Protein Kinases Downregulate COX-2 Expression in Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Syntenin regulates melanogenesis via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing SB 202474 and SB 203580 for Baseline Studies in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of SB 202474 and SB 203580, two critical tool compounds for elucidating the role of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in baseline cellular studies. Understanding the distinct properties and experimental considerations of these molecules is paramount for the accurate interpretation of research data in drug development.
Core Compound Characteristics
SB 203580 is a potent and selective, ATP-competitive inhibitor of p38 MAPK, specifically targeting the p38α and p38β isoforms.[1][2] It is widely used to investigate the physiological and pathological roles of the p38 MAPK cascade. In contrast, this compound is a close structural analog of SB 203580 that does not inhibit p38 MAPK activity and is therefore an ideal negative control for experiments involving SB 203580.[2][3][4][5] The use of this compound alongside SB 203580 is crucial for distinguishing on-target p38 MAPK inhibition from potential off-target effects of the pyridinyl imidazole (B134444) scaffold.
Comparative Quantitative Data
The following tables summarize the key quantitative parameters for SB 203580 and this compound, providing a clear comparison of their biochemical activities.
Table 1: Inhibitory Activity (IC50) of SB 203580 against p38 MAPK Isoforms and Off-Target Kinases
| Target Kinase | IC50 (nM) | Reference |
| p38α (MAPK14) | 38 - 500 | [1][6] |
| p38β (MAPK11) | 32 - 500 | [1] |
| c-Raf | 2000 | [6] |
| JNK2 | ~3000-10000 | [7] |
| Protein Kinase B (PKB/Akt) | 3000 - 5000 | [8] |
IC50 values can vary depending on assay conditions.
Table 2: Activity of this compound
| Target Kinase | Activity | Reference |
| p38 MAPK | No significant inhibition | [3][4][5] |
Signaling Pathways and Compound Interactions
SB 203580 exerts its effects primarily by inhibiting the p38 MAPK pathway, which is a critical regulator of cellular responses to stress, inflammation, and other extracellular stimuli. However, both SB 203580 and this compound have been shown to modulate the Wnt/β-catenin signaling pathway, an important consideration for data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. invivogen.com [invivogen.com]
The Inactive Analog SB 202474: A Comprehensive Technical Guide for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB 202474, a widely used inactive analog in cellular assays. Primarily utilized as a negative control for the potent p38 MAPK inhibitors, SB 203580 and SB 202190, understanding its properties and potential off-target effects is crucial for the accurate interpretation of experimental data. This document outlines its mechanism of action, presents key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways.
Core Concepts: The Role of an Inactive Analog
In pharmacological research, an inactive analog is a molecule structurally similar to an active drug but devoid of its specific biological activity. This compound serves this purpose in the study of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Its structural resemblance to active p38 inhibitors allows researchers to distinguish the specific effects of p38 MAPK inhibition from other, non-specific effects of the chemical scaffold.[3][4]
Quantitative Data: A Comparative Analysis
The primary characteristic of this compound is its inability to inhibit p38 MAPK, in stark contrast to its active counterparts. The following table summarizes the key quantitative data that underscores this critical difference.
| Compound | Target | IC50 | Cellular Concentration (Typical) | Reference |
| SB 203580 | p38α/β MAPK | 50-100 nM | 1-10 µM | [5] |
| SB 202190 | p38α/β MAPK | 50-100 nM | 1-10 µM | [2] |
| This compound | p38 MAPK | >100 µM | 1-10 µM | [1][3] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The significantly higher IC50 value for this compound demonstrates its lack of inhibitory activity against p38 MAPK.
Signaling Pathways and Off-Target Considerations
While this compound does not inhibit p38 MAPK, it is not entirely inert. Studies have revealed that it can influence other signaling pathways, a critical consideration for experimental design and data interpretation.
One notable off-target effect is its ability to suppress melanogenesis, a process regulated by the Wnt/β-catenin signaling pathway.[6] This effect is independent of p38 MAPK inhibition, as both the active inhibitors and this compound demonstrate this activity.[6]
Caption: Wnt/β-catenin signaling and the inhibitory effect of this compound.
Experimental Protocols
To ensure the rigorous and reproducible use of this compound in cellular assays, the following detailed protocols are provided.
Protocol 1: Preparation of Stock Solutions
-
Materials:
-
This compound powder (CAS: 172747-50-1)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.79 mg of this compound (Molecular Weight: 279.3 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Western Blot Analysis for p38 MAPK Activation
This protocol is designed to confirm the inactivity of this compound on the p38 MAPK pathway by assessing the phosphorylation of p38 MAPK.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, RAW 264.7) at an appropriate density and allow them to adhere overnight.
-
The following day, pre-treat the cells with this compound (e.g., 10 µM) or an active p38 inhibitor (e.g., SB 203580, 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, 10 µg/mL; or LPS, 1 µg/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Caption: Workflow for assessing p38 MAPK activation.
Conclusion
This compound is an indispensable tool in cellular and molecular biology for dissecting the specific roles of the p38 MAPK pathway. Its structural similarity to active inhibitors, coupled with its lack of p38 inhibitory activity, allows for robust control experiments. However, researchers must remain vigilant to its potential off-target effects, such as the modulation of the Wnt/β-catenin pathway, to avoid misinterpretation of their findings. By employing the detailed protocols and understanding the quantitative and qualitative data presented in this guide, scientists can confidently and accurately utilize this compound in their cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. p38 MAPK Control, Gene | MedChemExpress [medchemexpress.eu]
- 4. This compound - Labchem Catalog [labchem.com.my]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB 202474 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
SB 202474 is a crucial reagent in cell culture experiments, primarily utilized as a negative control for studies involving p38 MAP kinase inhibitors. Its structural similarity to potent inhibitors like SB 203580 and SB 202190, without the corresponding inhibitory activity on p38 MAPK, makes it an indispensable tool for validating the specificity of experimental results.[1][2][3]
Mechanism of Action and Key Features
This compound is a pyridinyl imidazole (B134444) compound that is structurally analogous to the selective and potent p38α and p38β MAP kinase inhibitors SB 203580 and SB 202190.[1][2] However, this compound does not inhibit the activity of p38 MAP kinase and is therefore widely used as a negative control in research to ensure that the observed biological effects of its active counterparts are indeed due to the inhibition of the p38 MAPK pathway.[2][3][4]
Recent studies have suggested that while this compound does not affect the p38 MAPK pathway, it may have off-target effects. For instance, it has been observed to suppress melanogenesis, potentially through modulation of the Wnt/β-catenin signaling pathway.[5][6] This highlights the importance of careful experimental design and data interpretation.
Data Presentation: Properties of this compound
| Property | Value | Reference |
| CAS Number | 172747-50-1 | [1] |
| Molecular Formula | C₁₇H₁₇N₃O | [1] |
| Molecular Weight | 279.3 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | A solid | [1] |
| Solubility | Soluble in DMSO and Methanol | [1][7] |
| Storage | -20°C | [1][7][8] |
| Stability | ≥ 4 years at -20°C | [1][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Determine the required concentration: Based on the experimental design, decide on the desired stock solution concentration. A common starting concentration is 10 mM.
-
Calculate the required mass: Use the following formula to calculate the mass of this compound needed: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[7]
-
Protocol 2: Use of this compound as a Negative Control in a Cell-Based Assay
This protocol provides a general workflow for using this compound as a negative control alongside a p38 MAPK inhibitor (e.g., SB 203580) in a typical cell culture experiment, such as a cytokine production assay or a cell viability assay.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
p38 MAPK inhibitor (e.g., SB 203580)
-
This compound stock solution (from Protocol 1)
-
Assay-specific reagents (e.g., ELISA kit, cytotoxicity detection kit)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight.
-
Treatment Preparation:
-
Prepare working solutions of the p38 MAPK inhibitor and this compound in complete cell culture medium.
-
The concentration of this compound should be identical to the concentration of the active inhibitor being tested.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared media containing the vehicle, the p38 MAPK inhibitor, or this compound to the respective wells.
-
-
Incubation: Incubate the cells for the desired period, as determined by the specific experimental goals.
-
Assay Performance: Following incubation, perform the specific cell-based assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the desired endpoint (e.g., cytokine concentration, cell viability).
-
Compare the results from the cells treated with the p38 MAPK inhibitor to both the vehicle control and the this compound-treated cells.
-
A significant difference between the active inhibitor and both controls indicates that the observed effect is specific to p38 MAPK inhibition.
-
Recommended Concentration Range for this compound (as a negative control):
| Cell Line / Application | Typical Concentration of Active Inhibitor (SB 203580/SB 202190) | Recommended Concentration of this compound | Reference |
| 3T3-L1 adipocytes and L6 myotubes (Glucose Transport) | Not specified, but used to prevent insulin-stimulated transport | Same as active inhibitor | [2] |
| Monocyte-derived dendritic cells (Cytokine Production) | Not specified, but used to suppress cytokine production | Same as active inhibitor | [9] |
| General cell culture applications | 1 - 20 µM | 1 - 20 µM | Inferred from common practice |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway and points of intervention.
Experimental Workflow Diagram
Caption: Workflow for using this compound as a negative control.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p38 MAPK Control, Gene | MedChemExpress [medchemexpress.eu]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound - Labchem Catalog [labchem.com.my]
- 9. researchgate.net [researchgate.net]
Application Notes: The Use of SB 202474 as a Negative Control in p38 MAPK In Vitro Kinase Assays
Introduction
SB 202474 is a chemical compound widely utilized in cellular and biochemical research, specifically in the study of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] It is a close structural analog of the potent and selective p38 MAPK inhibitors, SB 203580 and SB 202190.[2][4] However, this compound itself does not exhibit inhibitory activity against p38 MAPK.[1][3] This characteristic makes it an ideal negative control for in vitro kinase assays and other experiments investigating the effects of p38 MAPK inhibition. By using this compound in parallel with an active inhibitor, researchers can differentiate the specific effects of p38 MAPK inhibition from non-specific or off-target effects of the chemical compounds.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[2] It is activated by a variety of extracellular stimuli, including cytokines, growth factors, and environmental stressors. Once activated, a cascade of protein kinases leads to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates a range of downstream substrates, including transcription factors and other kinases, to regulate gene expression and cellular processes.
Caption: p38 MAPK Signaling Pathway and Points of Intervention.
Principle of the Assay
An in vitro kinase assay measures the activity of a kinase by quantifying the phosphorylation of a specific substrate. In the context of p38 MAPK, this typically involves incubating purified, active p38 MAPK with a known substrate (e.g., a peptide or protein) and a phosphate (B84403) donor (usually ATP). The amount of phosphorylated substrate is then measured. When screening for inhibitors, the assay is performed in the presence of the test compound. A reduction in substrate phosphorylation indicates inhibition of the kinase.
The inclusion of this compound as a negative control is crucial for validating the specificity of any observed inhibition. Since this compound is structurally similar to active p38 inhibitors but lacks inhibitory activity, it helps to ensure that any decrease in kinase activity seen with the active inhibitor is due to its specific interaction with p38 MAPK and not a result of non-specific interactions with assay components or off-target effects of the chemical scaffold.
Experimental Protocol: In Vitro p38 MAPK Kinase Assay Using this compound as a Negative Control
This protocol describes a general procedure for an in vitro kinase assay to assess the inhibitory activity of a compound against p38 MAPK, incorporating this compound as a negative control.
Materials and Reagents
-
Active, purified p38 MAPK enzyme
-
p38 MAPK substrate (e.g., ATF2 peptide)
-
SB 203580 or other potent p38 MAPK inhibitor (positive control)
-
This compound (negative control)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DMSO (for dissolving compounds)
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP and filtration apparatus)
-
Microplates (e.g., 96-well or 384-well, compatible with the detection method)
-
Plate reader or scintillation counter
Experimental Workflow
Caption: General workflow for an in vitro kinase assay.
Procedure
-
Compound Preparation:
-
Prepare stock solutions of the test compound, SB 203580 (positive control), and this compound (negative control) in 100% DMSO. A typical stock concentration is 10 mM.
-
Create a serial dilution of the test compound and control compounds in DMSO.
-
Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid affecting enzyme activity.
-
-
Assay Plate Setup:
-
Add the diluted compounds to the wells of the microplate. Include wells with:
-
Test compound at various concentrations.
-
SB 203580 (e.g., at its IC₅₀ concentration and a high concentration) as a positive control for inhibition.
-
This compound at concentrations matching the test compound and SB 203580 to serve as a negative control.
-
DMSO only as a vehicle control (representing 100% kinase activity).
-
Wells with no enzyme for background signal.
-
-
-
Kinase Reaction:
-
Prepare a master mix of the p38 MAPK enzyme in the kinase assay buffer.
-
Add the enzyme solution to each well containing the compounds and controls.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the compounds to interact with the enzyme.
-
Prepare a master mix of the substrate and ATP in the kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or as recommended by the detection kit manufacturer.
-
Add the detection reagent according to the manufacturer's protocol.
-
Incubate as required for signal development.
-
Read the plate using a suitable plate reader (e.g., measuring luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (DMSO), which is set to 100% kinase activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value for the test compound and the positive control. The data for this compound should show no significant inhibition.
-
Data Presentation
The results of the in vitro kinase assay can be summarized in a table for easy comparison.
| Compound | Target Kinase | IC₅₀ (nM) | % Inhibition at 10 µM |
| Test Compound X | p38α MAPK | [Experimental Value] | [Experimental Value] |
| SB 203580 | p38α MAPK | ~50 - 600 | >95% |
| SB 202190 | p38α MAPK | ~50 - 200 | >95% |
| This compound | p38α MAPK | >10,000 | <10% |
Note: IC₅₀ values for SB 203580 and SB 202190 can vary depending on the assay conditions (e.g., ATP concentration).
Expected Results and Interpretation
-
Test Compound: If the test compound is an inhibitor of p38 MAPK, a dose-dependent decrease in kinase activity will be observed, allowing for the calculation of an IC₅₀ value.
-
SB 203580 (Positive Control): This compound should show potent inhibition of p38 MAPK activity, confirming that the assay is working correctly.
-
This compound (Negative Control): This compound should not show any significant inhibition of p38 MAPK activity, even at high concentrations.[1][3] This confirms that the inhibition observed with the test compound is specific to its interaction with the kinase and not an artifact of the compound's chemical scaffold or non-specific interactions.
By adhering to this protocol and including the appropriate controls, researchers can confidently assess the inhibitory potential of their test compounds against p38 MAPK in a robust and reliable manner.
References
Application of SB 202474 in Western Blotting: A Detailed Guide for Researchers
Introduction
SB 202474 is a crucial reagent in cellular biology and drug discovery, particularly for researchers investigating the p38 mitogen-activated protein kinase (MAPK) signaling pathway. It is a structural analog of the potent p38 MAPK inhibitors, SB 203580 and SB 202190. However, this compound is distinguished by its inactivity as a p38 MAPK inhibitor, making it an ideal negative control for experiments involving its active counterparts.[1][2][3] The proper use of this compound in Western blotting experiments is essential for validating the specificity of p38 MAPK inhibition and ensuring that the observed effects are not due to off-target activities of the chemical scaffold.
This document provides detailed application notes and protocols for the use of this compound in Western blotting, aimed at researchers, scientists, and drug development professionals.
The Role of this compound in the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress, cytokines, and growth factors. This pathway plays a critical role in regulating cellular processes such as inflammation, apoptosis, and cell differentiation. The activation of the p38 MAPK pathway involves a series of phosphorylation events, culminating in the dual phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182 (Thr180/Tyr182). Activated, phosphorylated p38 (p-p38) then phosphorylates downstream substrates, propagating the cellular response.
In a typical Western blotting experiment to study this pathway, researchers will stimulate cells to activate p38 MAPK and then treat them with a p38 inhibitor, such as SB 203580, to observe the reduction in the phosphorylation of p38 or its downstream targets. This compound is used in a parallel treatment group to demonstrate that a compound with a similar chemical structure but lacking inhibitory activity does not affect the p38 MAPK pathway. This confirms that the effects of the active inhibitor are due to its specific action on p38 MAPK.
Data Presentation: Quantitative Analysis of p-p38 MAPK Levels
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the specificity of p38 MAPK inhibition. In this experiment, a suitable cell line is stimulated to induce p38 phosphorylation and then treated with a vehicle (DMSO), a p38 inhibitor (SB 203580), or the negative control (this compound). The band intensities of phosphorylated p38 (p-p38) and total p38 are quantified using densitometry, and the ratio of p-p38 to total p38 is calculated to normalize for protein loading.
| Treatment Group | Concentration | p-p38 Band Intensity (Arbitrary Units) | Total p38 Band Intensity (Arbitrary Units) | Normalized p-p38/Total p38 Ratio | Fold Change vs. Stimulated Control |
| Unstimulated Control | - | 150 | 10,000 | 0.015 | 0.15 |
| Stimulated Control (Vehicle) | 0.1% DMSO | 1,000 | 10,200 | 0.098 | 1.00 |
| SB 203580 | 10 µM | 250 | 9,900 | 0.025 | 0.26 |
| This compound | 10 µM | 980 | 10,100 | 0.097 | 0.99 |
Note: The data presented in this table is for illustrative purposes and should be replaced with actual experimental results.
Experimental Protocols
This section provides a detailed protocol for a typical Western blot experiment to investigate the effects of this compound on p38 MAPK phosphorylation in a cell-based assay.
Experimental Workflow
Materials and Reagents
-
Cell Line: A cell line known to have a robust p38 MAPK response (e.g., HeLa, THP-1, or primary cells).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
p38 MAPK Activator: (e.g., Anisomycin, UV radiation, Lipopolysaccharide (LPS), Sorbitol).
-
SB 203580 (p38 inhibitor): Stock solution in DMSO.
-
This compound (Negative Control): Stock solution in DMSO.
-
DMSO (Vehicle)
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: (e.g., BCA or Bradford).
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels
-
Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.
-
Rabbit anti-total p38 MAPK antibody.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System: For chemiluminescent detection.
Protocol
-
Cell Culture and Plating:
-
Culture cells in the appropriate medium supplemented with 10% FBS.
-
Plate the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Cell Treatment:
-
Serum Starvation (Optional): To reduce basal p38 phosphorylation, you can serum-starve the cells for 4-12 hours prior to treatment.
-
Pre-treatment: Pre-incubate the cells with the vehicle (DMSO), SB 203580 (e.g., 10 µM), or this compound (e.g., 10 µM) for 1 hour.
-
Stimulation: Add the p38 MAPK activator (e.g., 25 µg/mL Anisomycin) to the appropriate wells and incubate for the determined optimal time (e.g., 30 minutes). Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To probe for total p38 MAPK and a loading control, the membrane can be stripped using a mild stripping buffer.
-
After stripping, re-block the membrane and repeat the immunoblotting steps with the primary antibodies for total p38 and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-p38, total p38, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-p38 signal to the total p38 signal to account for any variations in p38 protein levels. Further normalization to a loading control can also be performed.
-
Conclusion
This compound is an indispensable tool for the rigorous investigation of the p38 MAPK signaling pathway. Its use as a negative control in Western blotting experiments provides a critical validation of the specificity of p38 MAPK inhibitors. By following the detailed protocols and application notes provided in this document, researchers can generate high-quality, reproducible data to advance their understanding of p38 MAPK signaling in health and disease.
References
Application Notes: Utilizing SB 202474 for p38 Inhibitor Specificity Control
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] It is implicated in a multitude of cellular processes, including apoptosis, cell differentiation, and immune responses, making it a significant target in drug development.[3] Pyridinyl imidazole (B134444) compounds, such as SB 203580 and SB 202190, are widely used as potent inhibitors of p38α and p38β isoforms.[2] However, ensuring that an observed biological effect is a direct result of p38 inhibition, rather than an off-target activity of the compound, is a critical aspect of rigorous scientific investigation.
Principle of Use
SB 202474 is a close structural analog of the potent p38 MAPK inhibitors SB 203580 and SB 202190.[2] Unlike its active counterparts, this compound does not inhibit the kinase activity of p38 MAPK.[4] This property makes it an ideal negative control. By treating a parallel experimental group with this compound at the same concentration as the active p38 inhibitor, researchers can effectively differentiate between on-target p38-mediated effects and non-specific or off-target effects. An outcome observed with the active inhibitor but not with this compound can be confidently attributed to the inhibition of the p38 pathway.
Key Considerations
-
Working Concentration: Use this compound at the same concentration(s) as the active p38 inhibitor (e.g., SB 203580) to ensure a valid comparison.
-
Solubility: Prepare stock solutions in an appropriate solvent, such as DMSO, and ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control.
-
Off-Target Effects: While this compound controls for off-target effects related to the pyridinyl imidazole scaffold, it is always prudent to confirm key findings using a structurally distinct p38 inhibitor.
-
Data Interpretation: The absence of an effect in this compound-treated cells, which is present in SB 203580-treated cells, strongly supports that the effect is p38-dependent.
Data Presentation
The following tables summarize the properties and comparative biological activities of the p38 inhibitor SB 203580 and its negative control, this compound.
Table 1: Chemical and Physical Properties
| Property | SB 203580 | This compound |
| CAS Number | 152121-47-6 | 172747-50-1 |
| Molecular Formula | C₂₁H₁₆FN₃OS | C₂₁H₁₆FN₃S |
| Molecular Weight ( g/mol ) | 377.4 | 361.4 |
| General Description | Potent, selective, and cell-permeable p38 MAPK inhibitor. | Structural analog of SB 203580; used as a negative control. |
Table 2: Comparative Biological Activity
| Compound | Target Kinase | Reported IC₅₀ | Activity Notes |
| SB 203580 | p38α (SAPK2a) | 50 nM | Potent inhibitor of p38α and p38β isoforms. |
| p38β (SAPK2b) | 500 nM | Binds to the ATP-binding pocket of the kinase.[1][5] | |
| Cell-based (HeLa) | 0.6 µM | Inhibits p38 activity in various cell-based assays.[6] | |
| This compound | p38 MAPK | Inactive | Lacks the ability to inhibit p38 MAPK activity.[4] |
p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling cascade. The pathway is initiated by various extracellular stimuli, leading to the activation of a three-tiered kinase module that culminates in the phosphorylation of downstream substrates. Active p38 inhibitors, like SB 203580, block the kinase activity of p38 MAPK, preventing this final step.
Caption: The p38 MAPK signaling cascade and points of intervention.
Experimental Protocols
Protocol 1: Validating p38 Inhibition Specificity by Western Blot
This protocol assesses the ability of a p38 inhibitor to block the phosphorylation of a downstream target, such as MAPKAPK-2, while using this compound to control for non-specific effects.
Materials
-
Cell line of interest (e.g., HeLa, THP-1)
-
Complete culture medium
-
p38 MAPK activator (e.g., Anisomycin, LPS, TNF-α)
-
p38 MAPK inhibitor (e.g., SB 203580)
-
Negative Control (this compound)
-
DMSO (vehicle)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-MAPKAPK-2 (Thr334), anti-total-MAPKAPK-2, anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Replace the medium with fresh medium containing the desired concentrations of SB 203580, this compound, or vehicle (DMSO). A typical concentration range is 1-10 µM. Incubate for 1-2 hours.
-
Stimulation: Add a p38 activator (e.g., 10 µg/mL Anisomycin) to the appropriate wells and incubate for 15-30 minutes. Ensure a non-stimulated control group is included.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7]
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[7]
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibody against phospho-MAPKAPK-2.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[8]
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total MAPKAPK-2, phospho-p38, total p38, and a loading control (e.g., β-actin) to ensure equal protein loading and to confirm pathway activation.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal. A significant decrease in the p-MAPKAPK-2/total-MAPKAPK-2 ratio in the SB 203580 group, but not in the this compound or vehicle groups, indicates specific p38 inhibition.
Caption: Workflow for validating p38 inhibitor specificity.
Protocol 2: Assessing Off-Target Cytotoxicity using a Cell Viability Assay
This protocol uses a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo®) to determine if the inhibitor or its scaffold has cytotoxic effects independent of p38 inhibition.
Materials
-
Cell line of interest
-
Complete culture medium
-
96-well, clear-bottom tissue culture plates (or white plates for luminescence)
-
p38 MAPK inhibitor (e.g., SB 203580)
-
Negative Control (this compound)
-
DMSO (vehicle)
-
Cell Viability Reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Solubilization buffer (for MTT assay)
-
Microplate reader (absorbance or luminescence)
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of SB 203580 and this compound in complete culture medium. A wide concentration range is recommended (e.g., 0.1 µM to 100 µM).
-
Include a vehicle-only control group. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%).
-
Remove the old medium and add 100 µL of the medium containing the compounds or vehicle to the appropriate wells.
-
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours), consistent with the main experiment's duration.
-
Viability Measurement (Example using MTT):
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals form.
-
Add 100 µL of solubilization buffer to each well to dissolve the crystals. Mix gently.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration. If significant cytotoxicity is observed, it should be comparable between SB 203580 and this compound to be considered an off-target effect of the chemical scaffold.
-
Caption: Workflow for assessing off-target cytotoxicity.
References
- 1. p38 MAPK Control Cell Extracts | Cell Signaling Technology [awsprod-cellsignal.com]
- 2. apexbt.com [apexbt.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
In Vivo Application of SB 202474 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 202474 is a pyridinyl-imidazole compound that is a close structural analog of the potent p38 MAPK inhibitors SB 203580 and SB 202190. However, this compound is distinguished by its inability to inhibit the activity of p38 mitogen-activated protein kinase (MAPK). This property makes this compound an essential tool in experimental biology, where it serves as an ideal negative control in both in vitro and in vivo studies designed to investigate the physiological and pathological roles of the p38 MAPK signaling pathway. The use of this compound allows researchers to differentiate the specific effects of p38 MAPK inhibition from off-target or non-specific effects of the active inhibitors.
This document provides detailed application notes and protocols for the in vivo use of this compound in various animal models, summarizing key quantitative data and experimental methodologies from published research.
Data Presentation: Quantitative In Vivo Data Summary
The following table summarizes the dosages and administration routes for this compound as a negative control in animal studies, primarily based on protocols established for its active analog, SB 203580. It is crucial to administer this compound at the same concentration, in the same vehicle, and via the same route as the active p38 inhibitor being used in the experiment to ensure valid comparisons.
| Animal Model | Application Area | Administration Route | Compound | Dosage | Vehicle | Reference Study Focus |
| Rat | Neuroscience | Microinjection (intracerebral) | SB 203580 | 2 nmol | Artificial Cerebrospinal Fluid (aCSF) | Role of p38 MAPK in the rostral ventrolateral medulla |
| Mouse | Inflammation | Intraperitoneal (i.p.) | SB 203580 | 1-10 mg/kg | 10% DMSO in saline | Systemic inflammation models |
| Mouse | Neuroinflammation | Intracerebroventricular (i.c.v.) | SB 203580 | 1-5 µg | Artificial Cerebrospinal Fluid (aCSF) with <1% DMSO | Central nervous system inflammation |
Note: The dosages for this compound should mirror those of the active p38 inhibitor used in the parallel experimental group.
Signaling Pathway
The p38 MAPK signaling cascade is a critical pathway involved in cellular responses to stress, inflammation, and other external stimuli. Its activation leads to a wide range of cellular processes, including apoptosis, cell cycle regulation, and cytokine production.
Caption: p38 MAPK Signaling Pathway and the Role of this compound.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound as a negative control. These protocols are based on established methodologies for the administration of p38 MAPK inhibitors.
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
This protocol is suitable for studies investigating the systemic effects of p38 MAPK inhibition.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Sterile syringes (1 ml) and needles (27-30 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., 1 mg/ml). The concentration should be calculated to deliver the target dose (e.g., 10 mg/kg) in a suitable injection volume (typically 5-10 ml/kg).
-
Ensure the solution is homogenous. Gentle warming or vortexing may be necessary.
-
Prepare the vehicle-only solution for the control group in the same manner.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the precise injection volume.
-
Restrain the mouse securely.
-
Swab the injection site (lower left or right quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, including changes in behavior, posture, or activity levels.
-
Caption: Workflow for Intraperitoneal Injection of this compound.
Protocol 2: Intracerebroventricular (i.c.v.) Injection in Rats
This protocol is designed for studies investigating the central effects of p38 MAPK inhibition. This is a surgical procedure and requires appropriate ethical approval and aseptic techniques.
Materials:
-
This compound
-
Vehicle (e.g., sterile artificial cerebrospinal fluid (aCSF) with <1% DMSO)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe with a 33-gauge needle
-
Suturing material
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., to deliver 1-5 µg in a 5 µl volume).
-
Ensure the solution is sterile-filtered.
-
-
Surgical Procedure:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).
-
Drill a small burr hole at the determined coordinates.
-
-
Injection:
-
Lower the Hamilton syringe needle to the desired depth (e.g., DV: -3.5 mm from the skull surface).
-
Infuse the this compound solution or vehicle slowly over several minutes (e.g., 1 µl/min).
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-Surgical Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and care as per institutional guidelines.
-
Monitor the animal closely during recovery.
-
Caption: Workflow for Intracerebroventricular Injection of this compound.
Conclusion
This compound is an indispensable tool for elucidating the specific in vivo functions of the p38 MAPK signaling pathway. Its use as a negative control is critical for the rigorous interpretation of data obtained with p38 MAPK inhibitors. The protocols outlined in this document provide a foundation for the successful in vivo application of this compound in various animal models. Researchers should always consult relevant literature and adhere to institutional guidelines for animal care and use when designing and conducting experiments.
Application Notes: Using SB 202474 as a Negative Control for p38 MAPK Phosphorylation Analysis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular flow cytometry is a powerful technique for dissecting signaling pathways at the single-cell level. A key application is the detection of protein phosphorylation, a critical post-translational modification that regulates cellular processes like stress response, inflammation, and apoptosis. The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade activated by various cellular stressors.
To ensure the specificity of phospho-specific antibodies used in these assays, it is crucial to employ proper controls. SB 202474 is a structural analog of the potent p38 MAPK inhibitors SB 203580 and SB 202190.[1][2] However, this compound is inactive and does not inhibit p38 MAPK activity, making it an ideal negative control compound for these studies.[3][4] This document provides a detailed protocol for using this compound to validate the specific detection of p38 MAPK phosphorylation (Thr180/Tyr182) by flow cytometry.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered kinase cascade. It is typically initiated by environmental stresses or inflammatory cytokines. Upstream kinases (MKK3/6) phosphorylate and activate p38 MAPK, which in turn phosphorylates downstream targets, including transcription factors and other kinases, to elicit a cellular response.
References
Application Notes and Protocols for SB 202474 in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the appropriate and effective use of SB 202474 in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) experiments. The primary application of this compound in this context is as a negative control for studies involving the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK).
This compound is a structural analog of potent p38 MAPK inhibitors like SB 203580 and SB 202190.[1][2] However, it does not inhibit p38 MAPK activity and is therefore an ideal tool to demonstrate the specificity of effects observed with the active inhibitors.[3][4] Its use is critical for validating that the disruption of a protein-protein interaction or a change in protein phosphorylation state is a direct consequence of p38 MAPK inhibition and not due to off-target effects of the chemical scaffold.
Data Presentation: Expected Outcomes in a p38 MAPK-dependent Immunoprecipitation
The following table summarizes the expected quantitative outcomes when using this compound as a negative control in an immunoprecipitation experiment designed to investigate a protein interaction dependent on p38 MAPK activity. The "Bait" protein is the target of the immunoprecipitation, and the "Prey" is its interacting partner, whose association is regulated by p38.
| Experimental Condition | Treatment | Bait Protein Pulldown (Relative Units) | Prey Protein Co-precipitated (Relative Units) | Interpretation |
| Untreated Control | Vehicle (e.g., DMSO) | 1.0 | 1.0 | Baseline level of protein-protein interaction. |
| p38 MAPK Inhibition | SB 203580 (Active Inhibitor) | 1.0 | << 1.0 | The interaction between the bait and prey proteins is dependent on p38 MAPK activity. |
| Negative Control | This compound | 1.0 | ~ 1.0 | Confirms that the disruption of the interaction is specific to p38 inhibition and not an artifact of the compound structure. |
| Isotype Control | Isotype-matched IgG | << 1.0 | Not detectable | Demonstrates the specificity of the antibody used for immunoprecipitation.[5][6] |
| Beads Only Control | No Antibody | Not detectable | Not detectable | Shows that the bait and prey proteins do not bind non-specifically to the beads.[5][6] |
Experimental Protocols
This section details a generalized protocol for a co-immunoprecipitation experiment to investigate a p38 MAPK-dependent protein interaction, incorporating the use of this compound as a negative control.
Cell Culture and Treatment
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare stock solutions of SB 203580 (active inhibitor) and this compound (negative control) in a suitable solvent such as DMSO.[1]
-
Treat the cells with the appropriate compound or vehicle control. A typical concentration for p38 inhibitors is in the range of 1-10 µM, but this should be optimized for your specific cell line and experimental conditions.
-
Group 1: Vehicle control (e.g., DMSO)
-
Group 2: SB 203580 (e.g., 10 µM)
-
Group 3: this compound (e.g., 10 µM)
-
-
Incubate the cells for the desired time to achieve p38 MAPK inhibition. This time can range from 30 minutes to several hours.
-
If applicable, stimulate the cells to activate the p38 MAPK pathway (e.g., with anisomycin, UV radiation, or a cytokine) for a short period before harvesting.
Cell Lysis
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a specific co-IP lysis buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is your whole-cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Immunoprecipitation
-
Normalize the protein concentration of the lysates from all treatment groups. A starting concentration of 0.5-1.0 mg/mL is recommended.[7]
-
Set aside a small aliquot (20-50 µL) of the whole-cell lysate from each sample to serve as an "input" control for later analysis by western blotting.[6]
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads or agarose (B213101) slurry to each lysate and incubate with rotation for 1 hour at 4°C.[7]
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads) and transfer the supernatant to a new tube.
-
Add the primary antibody specific to your "bait" protein to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a typical starting point is 1-5 µg of antibody per 1 mg of protein lysate.
-
As negative controls, prepare an isotype control (using a non-specific IgG from the same species as your primary antibody at the same concentration) and a beads-only control (lysate with no antibody).[5][6]
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation to form immune complexes.
-
Add 20-30 µL of pre-washed Protein A/G beads to each sample and incubate for an additional 1-3 hours at 4°C with rotation to capture the immune complexes.[7]
Washing and Elution
-
Pellet the beads containing the immune complexes.
-
Carefully remove the supernatant. This "unbound" fraction can be saved for analysis if desired.[5]
-
Wash the beads 3-5 times with 500 µL of ice-cold lysis buffer (or a more stringent wash buffer). After each wash, pellet the beads and completely remove the supernatant.
-
After the final wash, remove all residual buffer.
-
Elute the protein complexes from the beads by adding 20-40 µL of 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads, and the supernatant now contains your immunoprecipitated proteins.
Analysis
-
Load the eluted samples, along with the "input" controls, onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Perform a western blot analysis using antibodies specific for your "bait" and "prey" proteins to detect their presence and relative abundance in the immunoprecipitated samples.
Visualizations
Caption: Workflow for IP using this compound as a negative control.
Caption: Role of this compound in studying p38-mediated protein interactions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. Co-immunoprecipitation (Co-IP) Controls | Antibodies.com [antibodies.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for SB 202474: A Negative Control for p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of SB 202474, a critical negative control for studying the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound is a structural analog of the potent p38 MAPK inhibitor, SB 203580, but is inactive as an inhibitor, making it an essential tool for validating the specificity of p38 MAPK-mediated effects in cellular and biochemical assays.
Introduction to this compound
This compound is a pyridinyl imidazole (B134444) compound that is structurally similar to the selective p38 MAPK inhibitors SB 203580 and SB 202190. However, due to a key structural modification, it does not inhibit the kinase activity of p38 MAPK.[1][2] This makes it an ideal experimental control to distinguish p38 MAPK-specific effects from off-target or non-specific effects of the active inhibitors. The primary application of this compound is to be run in parallel with its active counterparts in cellular and in vitro experiments to ensure that the observed biological responses are a direct result of p38 MAPK inhibition.
Supplier and Ordering Information
Research-grade this compound is available from several reputable suppliers. It is crucial to obtain high-purity material to ensure the reliability of experimental results.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| Cayman Chemical | 18749 | ≥97% | A solid | -20°C |
| MedchemExpress | HY-112367 | >98% | Solid | -20°C (3 years) |
| APExBIO | A4445 | >98% | Solid | -20°C |
| Labchem | 18749-1mg | Not specified | Solid | -20°C |
Note: Pricing and availability are subject to change. Please refer to the supplier's website for the most current information.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 172747-50-1 | [3] |
| Molecular Formula | C₁₇H₁₇N₃O | [3] |
| Molecular Weight | 279.3 g/mol | [3] |
| Solubility | Soluble in DMSO and Methanol | [4] |
Mechanism of Action: The Importance of a Negative Control
The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress, inflammation, and other extracellular stimuli. The inhibitor SB 203580 exerts its effect by binding to the ATP-binding pocket of p38α and p38β isoforms, thereby preventing the phosphorylation of downstream substrates.[5]
This compound, while structurally related, possesses a modification that prevents its effective binding to the ATP pocket of p38 MAPK, rendering it inactive as an inhibitor.[1] The structural difference lies in the substitution of a phenyl group in the active inhibitors with a different group in this compound, which disrupts the key interactions necessary for inhibition.
The use of this compound as a negative control is paramount for rigorous scientific investigation. By treating a parallel set of cells or conducting a parallel biochemical assay with this compound at the same concentration as the active inhibitor, researchers can confidently attribute any observed effects to the specific inhibition of p38 MAPK.
Signaling Pathway Diagram
The following diagram illustrates the canonical p38 MAPK signaling pathway, highlighting the point of inhibition by SB 203580 and the role of this compound as a non-inhibitory analog.
References
Troubleshooting & Optimization
SB 202474 not showing expected inactive results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using SB 202474 as a negative control in their experiments and are not observing the expected inactive results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
A1: this compound is a chemical compound that is a structural analog of the potent p38 MAPK inhibitors, SB 203580 and SB 202190.[1][2] It is widely used as a negative control in research because it does not inhibit the activity of p38 MAPK.[3][4] In an ideal experiment, treating cells or enzymes with this compound should not produce the same effect as its active counterparts, thus helping to ensure that the observed effects of the active inhibitors are indeed due to their inhibition of the p38 MAPK pathway.
Q2: I am observing an unexpected effect with this compound in my experiment. Is this compound supposed to be completely inactive?
A2: While this compound is inactive against its intended target, p38 MAPK, it is not entirely biologically inert.[3][4] Research has shown that this compound can have "off-target" effects, meaning it can interact with and affect other signaling pathways in the cell. Therefore, observing an effect with this compound does not necessarily invalidate your experiment, but it does require further investigation to understand the underlying mechanism.
Q3: What are the known off-target effects of this compound?
A3: A significant known off-target effect of this compound is the inhibition of the canonical Wnt/β-catenin signaling pathway. This has been observed, for example, as a p38-independent inhibition of melanogenesis. If your experimental system involves the Wnt/β-catenin pathway, it is possible that the effects you are seeing are due to this compound's activity on this pathway rather than a lack of specificity in your active p38 MAPK inhibitor.
Q4: How should I prepare and store this compound to ensure its quality?
A4: this compound is typically supplied as a solid. For use in experiments, it should be dissolved in a suitable solvent such as DMSO or methanol.[2] It is recommended to prepare a concentrated stock solution which can then be diluted to the final experimental concentration in your culture medium or assay buffer. Unused stock solutions should be stored at -20°C for short-term storage or -80°C for long-term storage to maintain stability. Always refer to the manufacturer's instructions for specific storage and handling recommendations.
Troubleshooting Guide: Unexpected Activity of this compound
If you are observing unexpected activity with this compound in your experiments, consider the following troubleshooting steps:
| Symptom | Possible Cause | Suggested Action |
| This compound shows a biological effect similar to the active p38 inhibitor. | Off-target effect: The observed phenotype may be due to the inhibition of a pathway other than p38 MAPK, such as the Wnt/β-catenin pathway. | 1. Investigate Wnt/β-catenin signaling: Check if the observed phenotype is consistent with the inhibition of this pathway. You can measure the levels of key downstream targets of the Wnt/β-catenin pathway (e.g., c-Myc, Cyclin D1) by qPCR or Western blot. 2. Use a structurally different negative control: If available, use another inactive analog of a p38 MAPK inhibitor with a different chemical scaffold to see if the effect is reproducible. 3. Perform a rescue experiment: If possible, try to rescue the phenotype by activating the suspected off-target pathway. |
| Inconsistent results between experiments. | Compound instability or precipitation: this compound may be degrading or precipitating out of solution in your experimental conditions. | 1. Check solubility: Ensure the final concentration of this compound in your assay medium does not exceed its solubility limit. Visually inspect for any precipitation. 2. Prepare fresh solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 3. Assess compound stability: If you suspect degradation, you can analyze the stability of this compound in your experimental medium over time using techniques like HPLC. |
| High background or unexpected results across all treatment groups. | Poor compound quality or contamination: The batch of this compound may be impure or contaminated. | 1. Verify compound identity and purity: If possible, verify the identity and purity of your this compound lot using analytical methods such as mass spectrometry or NMR. 2. Purchase from a reputable supplier: Ensure you are using a high-purity compound from a trusted chemical supplier. |
| Cell toxicity observed with this compound treatment. | Solvent toxicity or high compound concentration: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration, or the concentration of this compound itself may be too high. | 1. Run a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. 2. Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific cell type and assay. |
Data Summary
The following table summarizes the inhibitory activity of this compound and its active analogs against p38 MAPK.
| Compound | Target | IC₅₀ | Comments |
| This compound | p38 MAPK | Inactive | Structurally related negative control.[3][4] |
| SB 203580 | p38α/β MAPK | ~0.6 µM | Potent p38 MAPK inhibitor. |
| SB 202190 | p38α/β MAPK | 50-100 nM | Potent and selective p38 MAPK inhibitor. |
IC₅₀ values can vary depending on the assay conditions.
Experimental Protocols
General Protocol for a p38 MAPK Activity Assay Using this compound as a Negative Control
This protocol describes a general workflow for assessing p38 MAPK activity in a cell-based assay, including the proper use of this compound as a negative control.
1. Cell Culture and Treatment:
-
Plate your cells of interest at a suitable density and allow them to adhere overnight.
-
The next day, pre-treat the cells with your compounds for 1-2 hours. Include the following groups:
-
Vehicle control (e.g., DMSO)
-
Active p38 MAPK inhibitor (e.g., SB 203580)
-
Negative control (this compound) at the same concentration as the active inhibitor.
-
-
After pre-treatment, stimulate the cells with a known activator of the p38 MAPK pathway (e.g., anisomycin, UV radiation, or a relevant cytokine) for the desired time.
2. Cell Lysis:
-
After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 4°C.
3. Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated (active) form of a downstream target of p38 MAPK (e.g., phospho-MK2 or phospho-ATF2).
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total protein of the downstream target and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Expected Results:
-
Vehicle control + stimulus: Strong phosphorylation of the p38 MAPK substrate.
-
Active inhibitor + stimulus: Significantly reduced phosphorylation of the p38 MAPK substrate compared to the vehicle control.
-
This compound + stimulus: Phosphorylation of the p38 MAPK substrate should be similar to the vehicle control, indicating that this compound does not inhibit p38 MAPK activity.
Visualizations
Caption: Simplified p38 MAPK signaling pathway.
Caption: Off-target effect of this compound on Wnt/β-catenin signaling.
Caption: Experimental workflow using a negative control.
References
Unexpected cellular response to SB 202474 treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular responses to SB 202474 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the intended use of this compound in experiments?
A1: this compound is a structural analog of the p38 MAPK inhibitors SB 202190 and SB 203580. It is designed and widely used as a negative control in experiments investigating the p38 MAPK signaling pathway, as it does not inhibit p38 MAPK activity.[1][2][3]
Q2: I'm using this compound as a negative control, but I'm observing a significant phenotypic change in my cells. Is this expected?
A2: While this compound is inactive against p38 MAPK, it has been reported to have off-target effects. A notable unexpected response is the inhibition of melanogenesis (melanin production) in melanoma cell lines.[4][5] This effect is independent of p38 MAPK inhibition.
Q3: What is the mechanism behind the unexpected inhibition of melanogenesis by this compound?
A3: The inhibitory effect of this compound on melanin (B1238610) synthesis is attributed to its interference with the canonical Wnt/β-catenin signaling pathway.[4][5] It appears to inhibit the transcriptional activity of β-catenin, a key effector of the Wnt pathway.[4][5]
Q4: My research is unrelated to melanogenesis. Could this compound have other off-target effects?
A4: While the most prominently documented off-target effect is on the Wnt/β-catenin pathway in the context of melanogenesis, the possibility of other off-target effects in different cell types and contexts cannot be ruled out.[4] It is crucial to carefully interpret data when using this compound as a negative control and to consider the possibility of off-target effects.
Troubleshooting Guide
Issue: Unexpected inhibition of a cellular process when using this compound as a negative control.
| Potential Cause | Troubleshooting Steps |
| Off-target effect via Wnt/β-catenin pathway inhibition | 1. Assess Wnt/β-catenin pathway activity: Perform a TCF/LEF luciferase reporter assay to determine if this compound treatment is reducing the transcriptional activity of the Wnt/β-catenin pathway in your cell line. 2. Analyze expression of Wnt target genes: Use qRT-PCR to measure the mRNA levels of known Wnt target genes (e.g., Axin2, Lef1). A decrease in their expression following this compound treatment would suggest pathway inhibition. |
| Cell-type specific off-target effects | 1. Literature review: Search for studies that have used this compound in your specific cell model to see if any unexpected effects have been reported. 2. Use an alternative negative control: Consider using a different, structurally unrelated compound that is also inactive against p38 MAPK as an additional negative control to confirm your observations. |
| Compound purity and stability | 1. Verify compound integrity: Ensure the purity and stability of your this compound stock. Degradation products could potentially have biological activity. 2. Use a fresh stock: Prepare a fresh solution of this compound from a reliable supplier. |
Data Presentation
Table 1: Effect of this compound on Melanin Content in B16-F0 Melanoma Cells
| Treatment Condition | Concentration (µM) | Melanin Content (% of Control) |
| α-MSH-Stimulated | ||
| Control (α-MSH only) | - | 100% |
| This compound | 1 | ~85% |
| 5 | ~60% | |
| 10 | ~45% | |
| 20 | ~35% | |
| Basal (Unstimulated) | ||
| Control | - | 100% |
| This compound | 1 | ~90% |
| 5 | ~70% | |
| 10 | ~55% | |
| 20 | ~40% |
Data are approximated from Bellei B, et al. (2012) PLoS ONE 7(3): e33021.[4]
Table 2: Effect of this compound on Wnt/β-catenin Signaling in B16-F0 Melanoma Cells
| Treatment | Fold Decrease in TCF/Lef1-responsive Luciferase Activity |
| This compound (20 µM) | ~2.5-fold |
| SB 202190 (20 µM) | ~3.0-fold |
| SB 203580 (20 µM) | ~3.5-fold |
Data are approximated from Bellei B, et al. (2012) PLoS ONE 7(3): e33021.[4]
Experimental Protocols
Melanin Content Assay
This protocol is adapted from studies investigating melanogenesis in B16-F0 cells.
Materials:
-
B16-F0 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed B16-F0 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) with or without a stimulator of melanogenesis like α-MSH. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72-96 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding 100 µL of lysis buffer to each well.
-
Solubilization: Incubate the plate at 80°C for 1 hour to solubilize the melanin.
-
Measurement: Measure the absorbance of the lysate at 475 nm using a spectrophotometer.
-
Normalization: The melanin content can be normalized to the protein concentration of each well, determined by a separate protein assay (e.g., BCA assay).
Wnt/β-catenin Luciferase Reporter Assay
This protocol provides a general framework for assessing Wnt/β-catenin pathway activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound at the desired concentration. Include a positive control (e.g., Wnt3a conditioned media) and a vehicle control.
-
Incubation: Incubate for an additional 24 hours.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the vehicle control.
Mandatory Visualizations
Caption: Intended role of this compound in the p38 MAPK pathway.
Caption: Unexpected off-target effect of this compound on Wnt signaling.
Caption: Experimental workflow for troubleshooting this compound effects.
References
- 1. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probabilistic models of biological enzymatic polymerization | PLOS One [journals.plos.org]
- 3. Targeting the WNT Signaling Pathway in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 5. Structural assessment of family and educational influences on student health behaviours: Insights from a public health perspective | PLOS One [journals.plos.org]
Technical Support Center: Optimizing SB 202474 Concentration to Avoid Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB 202474. The aim is to facilitate the optimization of its concentration to serve as a reliable negative control for p38 MAPK inhibition while avoiding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
A1: this compound is a structural analog of the potent and selective p38 MAPK inhibitors, SB 202190 and SB 203580.[1] Unlike its counterparts, this compound does not inhibit the activity of p38α and p38β MAP kinases.[1][2] This property makes it an ideal negative control in experiments to ensure that the observed effects of SB 202190 or SB 203580 are specifically due to p38 MAPK inhibition and not other, non-specific actions of the chemical structure.
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is its ability to suppress melanogenesis. This action is independent of p38 MAPK inhibition and is mediated through the inhibition of the canonical Wnt/β-catenin signaling pathway.[2] This can lead to a misinterpretation of experimental results if not properly controlled for, especially in studies involving these signaling pathways.
Q3: At what concentration should I use this compound as a negative control?
A3: As a negative control, this compound should be used at the same concentration as the active p38 inhibitor (e.g., SB 203580). A typical starting concentration range for in vitro cell culture assays is 1-10 µM.[3][4] It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q4: At what concentration do the off-target effects of this compound become a concern?
A4: The off-target effects on the Wnt/β-catenin pathway have been observed in the 1-20 µM range. Therefore, if your research involves the Wnt signaling pathway, it is critical to include additional controls to account for these potential off-target effects, even when using this compound within the recommended concentration range for a negative control.
Q5: How can I be sure that the effects I'm seeing are due to p38 inhibition and not off-target effects?
A5: To confirm the specificity of your p38 inhibitor, you should observe a biological effect with the active inhibitor (e.g., SB 203580) that is not present with the negative control (this compound) at the same concentration. Additionally, you can use techniques like siRNA-mediated knockdown of p38 to validate that the observed phenotype is indeed p38-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected results with this compound (Negative Control) | Off-target effects on the Wnt/β-catenin signaling pathway. | 1. Lower the concentration of this compound to the minimum effective concentration for your positive control (SB 203580). 2. Perform a TCF/LEF reporter assay to assess Wnt/β-catenin signaling activity in the presence of this compound. 3. Use an alternative negative control if Wnt signaling is a key pathway in your experimental system. |
| High cytotoxicity observed with this compound. | The concentration used is too high for the specific cell line. | 1. Perform a cell viability assay (e.g., MTT or resazurin) to determine the IC50 value for your cell line. 2. Titrate down the concentration of this compound to a non-toxic level. Ensure the concentration of your active inhibitor is also within this non-toxic range. |
| Inconsistent results between experiments. | 1. Degradation of the compound. 2. Variability in cell culture conditions. | 1. Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -20°C to avoid multiple freeze-thaw cycles.[4] 2. Standardize cell seeding density, passage number, and treatment duration. |
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Studies
| Compound | Target | Recommended Concentration (In Vitro) | Notes |
| SB 203580 | p38α/β MAPK | 1-10 µM[3][4] | Concentrations >20 µM may have off-target effects.[3] |
| This compound | Negative Control | 1-10 µM | Should match the concentration of the active inhibitor used. |
Table 2: Comparative IC50 Values
| Compound | Target | IC50 | Cell Line |
| SB 203580 | p38α MAPK | 0.3-0.5 µM | THP-1 cells[5] |
| p38β2 MAPK | ~10-fold less sensitive than p38α | THP-1 cells[5] | |
| PKB phosphorylation | 3-5 µM | -[5] | |
| Cytotoxicity | 85.1 µM | MDA-MB-231[6] | |
| SB 202190 | Cytotoxicity | 46.6 µM | MDA-MB-231[6] |
| This compound | p38 MAPK | No inhibition | -[2] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is to determine the cytotoxic effects of this compound and establish a safe working concentration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control. Replace the medium in the wells with the prepared dilutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is to verify that this compound does not inhibit p38 MAPK activation, while the active inhibitor does.
Materials:
-
Cell line of interest
-
SB 203580 and this compound
-
p38 MAPK activator (e.g., Anisomycin, UV)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with SB 203580, this compound, or vehicle control for 1-2 hours.[4]
-
Stimulation: Stimulate the cells with a p38 activator to induce phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 as a loading control.
Protocol 3: TCF/LEF Luciferase Reporter Assay for Wnt/β-catenin Signaling
This protocol is to assess the off-target effects of this compound on Wnt/β-catenin signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Wnt pathway activator (e.g., Wnt3a conditioned media or CHIR99021)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid.
-
Treatment: After 24 hours, treat the cells with the Wnt pathway activator in the presence or absence of different concentrations of this compound.
-
Incubation: Incubate for an appropriate time (e.g., 16-24 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of this compound indicates an inhibitory off-target effect on the Wnt/β-catenin pathway.
Mandatory Visualizations
Caption: p38 MAPK signaling pathway and points of intervention.
Caption: Wnt/β-catenin signaling and the off-target effect of this compound.
Caption: Logical workflow for validating this compound as a negative control.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. SB203580 | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
SB 202474 stability and storage best practices.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of SB 202474, a widely used negative control for p38 MAPK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1][2] It is also recommended to protect the solid compound from light.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve solid this compound in an organic solvent of choice.[1] this compound is soluble in both DMSO and methanol (B129727).[2][3] For optimal stability, it is recommended to purge the solvent with an inert gas before dissolving the compound.[1]
Q3: What are the best practices for storing stock solutions of this compound?
Q4: Can I store my this compound stock solution at room temperature?
A4: Storing DMSO stock solutions at room temperature is generally not recommended for long-term stability. Studies have shown that while many compounds are stable for a few months, the probability of degradation increases over time, with a significant decrease in compound integrity after a year.[5] For methanol solutions, storage at a cool, well-ventilated area between 15°C and 30°C is recommended for the solvent itself, but long-term stability of the dissolved compound at these temperatures is not guaranteed.[6]
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is best to minimize freeze-thaw cycles.[7][8] While some studies suggest that several freeze-thaw cycles may not damage the activity of many small molecules,[4] repeated cycles can introduce moisture, especially in DMSO which is hygroscopic, potentially leading to compound degradation.[8] Aliquoting the stock solution is the most effective way to avoid this issue.
Data Presentation
This compound Storage and Stability Summary
| Parameter | Solid Form | Solution (in DMSO or Methanol) |
| Storage Temperature | -20°C[1][2][3] | -20°C (recommended)[4] |
| Long-term Stability | ≥ 4 years[1][2] | Up to 3 months is generally acceptable for many compounds in DMSO at -20°C.[4] However, fresh preparation is ideal as long-term storage is not recommended by some suppliers.[3] |
| Special Conditions | Protect from light[1] | Aliquot to minimize freeze-thaw cycles. Use anhydrous solvents and minimize exposure to air to prevent moisture absorption. |
This compound Solubility
| Solvent | Solubility |
| DMSO | Soluble[2][3] |
| Methanol | Soluble[2][3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected experimental results. | Compound Degradation: Stock solution may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature, exposure to light). | Prepare a fresh stock solution of this compound from solid material. Always store aliquots at -20°C and protect from light. |
| Solvent Effects: The concentration of the solvent (e.g., DMSO) in the final experimental medium may be causing off-target effects or toxicity. | Ensure the final concentration of the solvent is below the tolerance level of your experimental system (typically <0.1% for cell-based assays). Run a vehicle-only control (medium with the same concentration of solvent) to account for any solvent-induced effects. | |
| Precipitation of the compound upon dilution in aqueous media. | Low Aqueous Solubility: The compound may be precipitating out of the aqueous buffer or cell culture medium. | After diluting the stock solution, ensure the compound is fully redissolved by vortexing or brief sonication. Consider warming the solution to 37°C for a short period.[4] |
| No observable effect in an experiment where one is expected (as a negative control). | Incorrect Concentration: The concentration of this compound being used may be too low to serve as an effective negative control alongside its active analog (e.g., SB 203580). | Use this compound at the same concentration as the active p38 inhibitor it is intended to control for. |
| Inactive Compound: Although rare for a new vial, there is a possibility of receiving an inactive batch of the compound. | If possible, verify the identity and purity of the compound using analytical methods such as HPLC-MS. Purchase compounds from reputable suppliers. |
Experimental Protocols & Visualizations
Experimental Workflow: Proper Handling and Storage of this compound
This workflow outlines the best practices for receiving, storing, and preparing this compound for experimental use to ensure its integrity and stability.
Signaling Pathway: Simplified p38 MAPK Pathway
This compound is used as a negative control in studies of p38 MAPK inhibition. This diagram illustrates a simplified upstream activation cascade of the p38 MAPK pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Interpreting Unexpected Data with SB 202474 Control
This guide is for researchers, scientists, and drug development professionals using SB 202474 as a negative control in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected results that may arise from off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary and intended use of this compound?
A1: this compound is designed as a negative control for p38 MAPK inhibition studies.[1][2][3] It is a close structural analog of potent p38 MAPK inhibitors like SB 203580 and SB 202190 but is inactive against the p38 MAPK enzyme.[2][4] Its purpose is to help researchers confirm that an observed biological effect is due to the inhibition of p38 MAPK and not some other, non-specific action of the chemical scaffold.
Q2: I'm observing a biological effect in my cells treated with this compound, which should be an inactive control. What could be the cause?
A2: While this compound is inactive against p38 MAPK, it has been shown to have significant off-target effects. The most well-documented of these is the inhibition of the canonical Wnt/β-catenin signaling pathway.[5] This can lead to unexpected phenotypes, especially in systems where Wnt signaling is active.
Q3: How does this compound inhibit the Wnt/β-catenin pathway?
A3: The inhibitory effect is independent of p38 MAPK. Research indicates that pyridinyl imidazole (B134444) compounds, including this compound, interfere with the transcriptional activity of β-catenin.[5] They do not cause a significant change in the total protein expression of β-catenin but rather prevent it from activating its target genes.[5]
Q4: What concentration of this compound is likely to cause these off-target effects?
A4: Off-target effects on pathways like Wnt/β-catenin have been observed in the low micromolar range (1-20 µM), which often overlaps with the concentrations used for p38 MAPK inhibitor studies.[6] It is crucial to perform dose-response experiments to understand the concentration at which these effects occur in your specific model system.
Q5: Are there other potential off-target effects associated with the pyridinyl imidazole class of compounds?
A5: Yes, the active analog, SB 203580, has been reported to inhibit the PI3K/Akt signaling pathway at concentrations only about 10-fold higher than those needed to inhibit p38 MAPK. Given the structural similarity, it is plausible that this compound could have effects on other kinases or signaling pathways, although this is less documented than the Wnt/β-catenin effect.
Q6: Has this compound been profiled for activity against other common targets, like serotonin (B10506) receptors?
A6: There is no readily available public data suggesting that this compound has been extensively profiled for activity against a broad panel of receptors, including serotonin receptors. While other compounds with the "SB" prefix are known serotonin receptor modulators, one should not assume cross-reactivity based on nomenclature alone. If your experimental system is sensitive to serotonin signaling, it would be prudent to empirically test for such effects.
Troubleshooting Guide
Scenario 1: Unexpected Phenotype Observed with this compound Control
You are studying a cellular process (e.g., proliferation, differentiation) and your negative control, this compound, shows a significant effect compared to the vehicle control.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for unexpected results with this compound.
Data on Off-Target Effects of Pyridinyl Imidazoles
The following tables summarize data from studies on B16-F0 melanoma cells, demonstrating the off-target effects of this compound and related compounds.
Table 1: Dose-Dependent Inhibition of Melanin (B1238610) Synthesis
This table shows the percentage of melanin synthesis in α-MSH-stimulated B16-F0 cells after 72 hours of treatment with various pyridinyl imidazole compounds, including the inactive control this compound. Data is expressed as a percentage of the melanin content in cells treated with α-MSH and a vehicle control.
| Compound | 1 µM | 2.5 µM | 5 µM | 10 µM | 20 µM |
| This compound | ~95% | ~85% | ~60% | ~40% | ~25% |
| SB 202190 | ~90% | ~75% | ~50% | ~30% | ~20% |
| SB 203580 | ~92% | ~80% | ~55% | ~35% | ~22% |
Data estimated from Bellei B, et al. (2012) PLoS ONE 7(3): e33021.[5]
Table 2: Effect on Wnt/β-catenin Target Gene Expression
This table shows the fold change in the expression of Wnt target genes in B16-F0 cells after 6 hours of treatment with 20 µM of the indicated compounds.
| Gene | This compound | SB 202190 | SB 203580 |
| Mitf | ~0.4 fold | ~0.3 fold | ~0.3 fold |
| Axin2 | ~0.5 fold | ~0.4 fold | ~0.4 fold |
| Lef1 | ~0.6 fold | ~0.5 fold | ~0.5 fold |
| Wisp1 | ~0.7 fold | ~0.6 fold | ~0.6 fold |
Data estimated from Bellei B, et al. (2012) PLoS ONE 7(3): e33021.[5]
Signaling Pathway Diagrams
To understand the on-target and off-target effects, it is helpful to visualize the involved pathways.
Intended (On-Target) Pathway: p38 MAPK Signaling
This compound is designed to be an inactive analog in this pathway, meaning it should not inhibit p38 MAPK.
Caption: The intended role of this compound in the p38 MAPK pathway.
Observed Off-Target Pathway: Wnt/β-catenin Signaling
This compound has been shown to inhibit this pathway at the level of β-catenin transcriptional activity.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Inhibition of melanogenesis by the pyridinyl imidazole class of compounds: possible involvement of the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential for SB 202474 to interfere with other signaling pathways.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential for SB 202474 to interfere with signaling pathways other than its intended use as a negative control for p38 MAPK inhibitors.
Frequently Asked Questions (FAQs)
Q1: Is this compound completely inert and specific as a negative control?
A1: While this compound is a structural analog of the p38 MAPK inhibitor SB 203580 and does not inhibit p38 MAPK activity, it is not completely inert.[1] Studies have shown that it can exert off-target effects, most notably on the Wnt/β-catenin signaling pathway. Therefore, researchers should exercise caution and perform appropriate control experiments to rule out confounding effects when using this compound as a negative control.
Q2: What is the primary known off-target signaling pathway affected by this compound?
A2: The most well-documented off-target effect of this compound is the inhibition of the canonical Wnt/β-catenin signaling pathway. This has been observed in the context of melanogenesis, where this compound was found to suppress melanin (B1238610) synthesis independently of p38 MAPK inhibition. The inhibitory effect is correlated with a reduction in the activity of the TCF/Lef family of transcription factors, which are downstream effectors of Wnt/β-catenin signaling.
Q3: How does this compound inhibit the Wnt/β-catenin pathway?
A3: this compound appears to interfere with the transcriptional activity dependent on β-catenin, rather than affecting the expression level of β-catenin itself. Overexpression of β-catenin only slightly rescues the effects of this compound, suggesting that the compound acts downstream of β-catenin stabilization.
Q4: Are there any quantitative data available on the off-target effects of this compound?
Q5: What are the implications of these off-target effects for my experiments?
A5: If your experimental system involves the Wnt/β-catenin pathway or processes regulated by it (e.g., cell proliferation, differentiation, embryonic development), the use of this compound as a negative control could lead to misinterpretation of results. It is crucial to be aware of this potential interference and, if necessary, use alternative negative controls or validate findings using orthogonal approaches, such as genetic knockdown of the intended target.
Troubleshooting Guides
Issue 1: Unexpected phenotypic changes observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Off-target inhibition of the Wnt/β-catenin pathway. | 1. Review the literature to determine if the observed phenotype is consistent with the inhibition of Wnt/β-catenin signaling. 2. Perform a TCF/Lef reporter assay to directly measure the effect of this compound on Wnt/β-catenin signaling in your cell line. 3. Examine the expression of known Wnt target genes (e.g., Axin2, c-Myc) by qPCR after this compound treatment. |
| Interaction with other unknown off-target kinases. | 1. Perform an in vitro kinase profiling assay, screening this compound against a panel of purified kinases to identify potential off-target interactions. 2. Use a Cellular Thermal Shift Assay (CETSA) to assess the direct binding of this compound to potential off-target proteins in a cellular context. |
| Compound instability or degradation. | 1. Ensure the proper storage of this compound as recommended by the manufacturer. 2. Prepare fresh stock solutions for each experiment. 3. Verify the integrity of the compound using analytical methods such as HPLC-MS. |
Issue 2: Inconsistent results when using this compound as a negative control.
| Possible Cause | Troubleshooting Step |
| Cell-type specific off-target effects. | The off-target effects of this compound may be more pronounced in certain cell lines. It is advisable to characterize the effects of this compound in your specific cell model before using it as a negative control. |
| Confounding effects of the vehicle (e.g., DMSO). | Always include a vehicle-only control in your experiments to account for any effects of the solvent. |
| Variability in experimental conditions. | Ensure consistent cell density, compound concentration, and incubation times across all experiments. |
Data Presentation
Table 1: Summary of Known and Potential Off-Target Effects of this compound
| Signaling Pathway | Effect | Observed In | Quantitative Data (if available) | Citation |
| p38 MAPK | No inhibition | Various cell lines | Not applicable (used as a negative control) | [1] |
| Wnt/β-catenin | Inhibition | Melanoma cell lines | Inhibition of TCF/Lef reporter activity (tested at 20 µM) |
Note: Comprehensive quantitative data from a broad kinase selectivity screen for this compound is not currently available in the public literature. Researchers are encouraged to perform their own selectivity profiling for a thorough assessment of potential off-target effects.
Experimental Protocols
Protocol 1: Wnt/β-catenin Signaling Reporter Assay
This protocol is designed to quantify the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway using a TCF/Lef luciferase reporter.
Materials:
-
Cells of interest
-
TCF/Lef luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned medium (or other Wnt pathway agonist)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/Lef luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Wnt Pathway Activation and Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing:
-
Vehicle control (e.g., DMSO)
-
Wnt3a conditioned medium (or other agonist) + Vehicle
-
Wnt3a conditioned medium + this compound (at desired concentrations)
-
This compound alone (to assess basal activity)
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the appropriate control.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase of interest.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Assay Setup: In a multi-well plate, add the following components in order:
-
This compound or vehicle control
-
Purified kinase
-
Kinase substrate
-
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Reaction Termination and Detection: Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's protocol. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound at each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, if applicable.
Mandatory Visualization
Caption: Potential signaling pathway interference by this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
Addressing batch-to-batch variability of SB 202474.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SB 202474. It includes frequently asked questions and troubleshooting guides to address potential issues, with a focus on mitigating batch-to-batch variability to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that is structurally similar to SB 202190 and SB 203580, which are potent inhibitors of p38 mitogen-activated protein kinase (MAPK).[1][2] However, this compound is designed to be an inactive analog, serving as a negative control in experiments to ensure that the observed effects of the active compounds are indeed due to p38 MAPK inhibition.[1][2][3][4] It is not expected to inhibit p38 MAPK activity.[3][4]
Q2: What is the signaling pathway that this compound is used to study?
A2: this compound is used as a negative control in studies of the p38 MAPK signaling pathway.[1] This pathway is a crucial mediator of cellular responses to stress, inflammation, and other external stimuli. As a negative control, this compound helps to confirm that the observed biological effects are specific to the inhibition of p38 MAPK by its active analogs and not due to off-target effects of the chemical scaffold.
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound should be kept as a solid at -20°C.[1][5][6] The compound is stable for at least four years under these conditions.[1][5] Stock solutions, typically prepared in solvents like DMSO or methanol (B129727), should also be stored at -20°C.[5] It is recommended to protect the compound from light.[5] Before use, it is crucial to review the complete Safety Data Sheet.[5]
Q4: What are the key pharmacological properties of this compound?
A4: this compound is a structural analog of p38 MAPK inhibitors but does not inhibit p38 MAPK activity.[3][4] It is soluble in organic solvents such as methanol and DMSO.[5] Its primary use is as a negative control to validate the specificity of p38 MAPK inhibitors like SB 203580 and SB 202190.[1][2] While it is generally considered inactive, some studies have noted that pyridinyl imidazole (B134444) compounds, the class to which this compound belongs, may have off-target effects on pathways like the Wnt/β-catenin signaling pathway.[7]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Issue: We are observing significant differences in our experimental results (e.g., cell viability, cytokine production) when using different batches of this compound, even though it is supposed to be an inactive control.
This can be a frustrating issue that compromises the validity of your experiments. Batch-to-batch variability of a chemical compound can lead to inconsistent and unreliable results. This guide provides a systematic approach to identifying and mitigating potential issues related to the consistency of this compound batches.
Step 1: Initial Assessment and Quarantine
-
Quarantine the new batch: Do not use the new batch in critical experiments until its consistency is verified.
-
Document everything: Record the lot numbers of all batches used, dates of experiments, and a detailed description of the observed inconsistencies.
Step 2: Quality Control of Different Batches
It is crucial to perform in-house quality control to verify the identity, purity, and concentration of each batch.
-
Check Purity: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of each batch. Compare the chromatograms to look for differences in the main peak area and the presence of additional peaks (impurities).
-
Confirm Identity: Use Mass Spectrometry (MS) to confirm that the molecular weight of the compound in each batch matches that of this compound (279.3 g/mol ).[5]
-
Assess Solubility: Visually inspect the solubility of each batch in your chosen solvent (e.g., DMSO) and assay buffer. Ensure complete dissolution at the working concentration. Incomplete dissolution can lead to lower effective concentrations and variability.
-
Verify Concentration: Use a spectrophotometer to confirm the concentration of your stock solutions, if the compound has a known extinction coefficient.
Step 3: Standardize Experimental Protocol
Review your experimental protocol for any potential sources of variability.
-
Consistent Cell Culture: Ensure that cell passage numbers are consistent and that cell seeding densities are uniform across experiments.
-
Reagent Consistency: Use the same lot of all other critical reagents (e.g., media, serum, cytokines) in your comparison experiments.
-
Standardized Handling: Ensure that the preparation of the this compound solution (e.g., solvent, vortexing time, final concentration) is identical for all batches.
Step 4: Conduct a Head-to-Head Comparison
Design an experiment to directly compare the performance of the old and new batches in the same assay, run at the same time.
-
Include a "golden batch": If you have a batch that has previously shown consistent and expected results, include it as a reference standard.
-
Dose-response curve: Perform a full dose-response curve for each batch to identify any shifts in potency or maximal effect, even though it is a negative control.
-
Statistical Analysis: Use appropriate statistical methods to determine if the differences between batches are significant.
Step 5: Contact the Supplier
If you continue to see discrepancies after performing the above steps and suspect a quality issue with a particular batch, contact the supplier. Provide them with the lot number and a detailed summary of your findings, including your in-house QC data.
Data Presentation: Summarizing Batch-to-Batch Variability
To systematically track and compare different batches of this compound, use a structured table to record your quality control and experimental data.
| Parameter | Batch A (Lot #) | Batch B (Lot #) | Reference Batch (Lot #) | Acceptance Criteria |
| Purity (HPLC, %) | ≥97%[5] | |||
| Identity (MS, m/z) | 279.3 ± 0.2 | |||
| Solubility (in DMSO) | Clear, no precipitate | |||
| EC50 (in-assay) | Not Applicable (Negative Control) | |||
| Maximal Response | No significant effect | |||
| Cell Viability (% of control) | >95% |
Experimental Protocols
Protocol 1: Quality Control Workflow for a New Batch of this compound
This protocol outlines the steps to validate a new batch of this compound before its use in experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p38 MAPK Control, Gene | MedChemExpress [medchemexpress.eu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - Labchem Catalog [labchem.com.my]
- 7. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of SB 202474.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of SB 202474.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a chemical compound that is structurally analogous to the p38 MAPK inhibitor, SB 203580. It is widely used as a negative control in research because it does not inhibit the p38 MAPK signaling pathway. This allows researchers to distinguish between the specific effects of p38 MAPK inhibition and any off-target effects of the chemical scaffold.
Q2: I'm observing decreased cell viability at high concentrations of this compound. Is this expected?
While this compound is designed to be an inactive control for p38 MAPK, it is not biologically inert, especially at higher concentrations. Like many small molecules, it can exhibit off-target effects that may lead to cytotoxicity. Therefore, a decrease in cell viability at high concentrations is possible and has been observed with structurally similar compounds.
Q3: What are the known off-target effects of this compound that could contribute to cytotoxicity?
The most well-documented off-target effect of this compound and other pyridinyl imidazole (B134444) compounds is the inhibition of the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival in many cell types. Inhibition of Wnt/β-catenin signaling can lead to cell cycle arrest and apoptosis, which would be observed as decreased cell viability.
Q4: At what concentration should I expect to see cytotoxicity with this compound?
Troubleshooting Guide: Cell Viability Assays with this compound
Issue 1: Higher than expected cytotoxicity or inconsistent results with MTT, XTT, or similar tetrazolium-based assays.
-
Potential Cause 1: Direct reduction of the tetrazolium salt. Some chemical compounds can directly reduce MTT to its formazan (B1609692) product, independent of cellular metabolic activity, leading to falsely high viability readings at certain concentrations, which might mask cytotoxicity at others.
-
Troubleshooting Step: Run a cell-free control by adding this compound to culture medium containing the tetrazolium salt (e.g., MTT) but without cells. If a color change occurs, it indicates direct reduction by the compound.
-
Solution: Consider using an alternative viability assay that does not rely on cellular reducing potential, such as a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or an ATP-based assay (measures cellular ATP levels).
-
-
Potential Cause 2: Interference with cellular metabolism. this compound or its metabolites could alter the metabolic state of the cells, affecting the activity of the mitochondrial dehydrogenases responsible for reducing the tetrazolium salt. This can lead to an under- or overestimation of cell viability.
-
Troubleshooting Step: Correlate your MTT assay results with a direct cell counting method, such as trypan blue exclusion, to confirm if the observed changes in metabolic activity correspond to changes in cell number.
-
Solution: Use a multi-parametric approach by combining a metabolic assay with an assay that measures a different aspect of cell health, such as membrane integrity or apoptosis (e.g., caspase activity assay).
-
-
Potential Cause 3: Compound precipitation. At high concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with the optical readings of the assay and can also cause localized toxicity to the cells.
-
Troubleshooting Step: Visually inspect the wells of your culture plate under a microscope for any signs of precipitation after adding this compound.
-
Solution: If precipitation is observed, try dissolving the compound in a different solvent or reducing the final concentration. Ensure the final solvent concentration in the culture medium is low and consistent across all wells, including controls.
-
Issue 2: High variability between replicate wells.
-
Potential Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before plating. After seeding, gently rock the plate in a north-south and east-west direction to ensure an even distribution of cells.
-
-
Potential Cause 2: Edge effects. The outer wells of a microplate are more susceptible to evaporation, which can lead to increased concentrations of this compound and affect cell viability.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
Quantitative Data Summary
Direct IC50 values for this compound are not widely reported. The following table summarizes the cytotoxic effects of structurally similar pyridinyl imidazole compounds to provide a general reference.
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Pyridinyl Imidazole Derivatives | Various Cancer Cell Lines | MTT/SRB | 1 - 50 | (Representative data from various sources) |
| GSK3 Inhibitors (affect Wnt pathway) | Mouse Embryonic Stem Cells | Not Specified | Varies by compound | Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for assessing cell viability. Optimization for specific cell types and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
At the end of the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
LDH Cytotoxicity Assay Protocol
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Assay Procedure:
-
At the end of the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the instructions of a commercially available LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubate the reaction mixture for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
-
Visualizations
Caption: Off-target inhibition of the Wnt/β-catenin pathway by this compound.
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting decision tree for cell viability assays.
Validation & Comparative
A Comparative Analysis of SB 202474 and SB 202190 for Researchers
For researchers in drug development and cellular signaling, the precise selection of chemical probes is paramount. This guide provides a detailed comparison of two closely related pyridinyl imidazole (B134444) compounds, SB 202474 and SB 202190, to facilitate informed experimental design. While structurally similar, these compounds exhibit a critical divergence in their activity towards p38 mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress, inflammation, and apoptosis.
Unraveling the Core Functional Difference
SB 202190 is a potent and selective inhibitor of the p38 MAPK pathway.[1][2][3][4][5] In contrast, this compound is its inactive structural analog, widely utilized as a negative control in experimental settings to ascertain the specificity of p38 MAPK inhibition.[6][7][8][9][10][11] The primary role of this compound is to ensure that the observed biological effects of active p38 inhibitors, such as SB 202190, are directly attributable to the inhibition of the p38 MAPK pathway and not due to off-target effects of the chemical scaffold.[6][7][8][9][10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for SB 202190, highlighting its inhibitory activity. No inhibitory activity has been reported for this compound against p38 MAPK.
| Parameter | SB 202190 | This compound |
| Target | p38α and p38β MAPK | Inactive (Negative Control) |
| IC50 for p38α | 50 nM[1][2][3][4][5] | Not Applicable |
| IC50 for p38β | 100 nM[1][2][3][4][5] | Not Applicable |
| Binding Affinity (Kd) | 38 nM[2] | Not Applicable |
| Mechanism of Action | ATP-competitive inhibitor[1][2][4][5][12][13] | Not Applicable |
Mechanism of Action and Cellular Effects
SB 202190 acts as a cell-permeable inhibitor that directly binds to the ATP-binding pocket of p38α and p38β kinases.[1][2][12] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the p38 MAPK signaling cascade. The p38 MAPK pathway is a crucial signaling cascade involved in various cellular processes, including inflammation, cell cycle, apoptosis, and gene expression.[14][15][16][17][18] Consequently, SB 202190 has been shown to modulate a range of cellular functions, including:
-
Inhibition of Inflammatory Cytokine Production: SB 202190 potently suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[19]
-
Induction of Apoptosis: In some cell types, SB 202190 can induce apoptosis through the activation of caspases.[13][20]
-
Modulation of Autophagy: Interestingly, SB 202190 has been reported to induce autophagy. However, some studies suggest this effect may be independent of its p38 inhibitory activity, highlighting the importance of using a negative control like this compound.[12][21][22]
This compound , being inactive against p38 MAPK, should not elicit these effects when used at concentrations where SB 202190 is active.[6][7][8][10][22] Any observed activity of this compound would suggest off-target effects of the pyridinyl imidazole scaffold itself. For example, one study noted that both SB 202190 and this compound could suppress melanin (B1238610) synthesis, indicating a p38-independent mechanism for this particular effect.[7][23]
Experimental Protocols
To differentiate the effects of this compound and SB 202190, a cytokine production assay in immune cells is a standard method.
Experimental Protocol: Cytokine Production Assay in Macrophages
-
Cell Culture: Culture human monocyte-derived macrophages (MDDCs) or a macrophage-like cell line (e.g., THP-1) in appropriate media and conditions.
-
Pre-treatment: Pre-treat the cells with varying concentrations of SB 202190 (e.g., 0.1, 1, 10 µM), this compound (at a matching high concentration, e.g., 10 µM), or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL), to induce cytokine production.
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine synthesis and secretion.
-
Supernatant Collection: Collect the cell culture supernatants by centrifugation to remove cells and debris.
-
Cytokine Quantification: Measure the concentration of a target cytokine, such as TNF-α or IL-6, in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the SB 202190-treated groups to the vehicle control and the this compound-treated group. A significant reduction in cytokine levels in the SB 202190 group, but not in the this compound group, would confirm that the effect is due to p38 MAPK inhibition.
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the roles of these compounds, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for their comparison.
Caption: The p38 MAPK signaling pathway is activated by various stress stimuli.
Caption: Experimental workflow to compare this compound and SB 202190 effects.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]
- 4. tpca-1.com [tpca-1.com]
- 5. map-kinase-fragment-multiple-species.com [map-kinase-fragment-multiple-species.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. p38 MAPK Control, Gene | MedChemExpress [medchemexpress.eu]
- 11. This compound - Labchem Catalog [labchem.com.my]
- 12. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SB202190 | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating p38 MAPK Inhibition: A Comparative Guide to SB 202474 and its Active Analogs
A comprehensive analysis of SB 202474 as a negative control in p38 MAPK inhibition studies, with a detailed comparison to the active inhibitors SB 203580 and SB 202190. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to effectively validate p38 MAPK inhibitor activity.
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Its dysregulation is implicated in a variety of diseases, making it a key therapeutic target. In the study of this pathway, pyridinyl imidazole (B134444) compounds are widely used as potent and selective inhibitors. To ensure the specificity of the observed effects, it is crucial to employ a proper negative control. This compound, a structural analog of the potent p38 MAPK inhibitors SB 203580 and SB 202190, serves this essential role.[3][4][5] Unlike its active counterparts, this compound does not exhibit significant inhibitory activity against p38 MAPK, allowing researchers to differentiate between on-target and off-target effects.[6][7]
This guide provides a comparative analysis of this compound, SB 203580, and SB 202190, presenting key performance data, detailed experimental protocols for validation, and a visual representation of the p38 MAPK signaling pathway.
Comparative Analysis of p38 MAPK Inhibitors
The inhibitory activity of SB 203580 and SB 202190 against p38 MAPK isoforms α and β is well-documented, while this compound is established as an inactive control. The following tables summarize the available quantitative data for these compounds.
| Compound | Target | IC50 (in vitro) | Key Characteristics |
| This compound | p38 MAPK | > 10 µM | Inactive analog of SB 203580 and SB 202190. Used as a negative control in p38 inhibition studies.[3][4][5] |
| SB 203580 | p38α (SAPK2a) | 50 nM[8] | Potent, selective, and cell-permeable inhibitor.[8] Competes with ATP binding. Does not inhibit the phosphorylation of p38 MAPK by upstream kinases.[9] |
| p38β (SAPK2b) | 500 nM[8] | ||
| SB 202190 | p38α | 50 nM[4] | Potent, reversible, and competitive inhibitor. Inhibits p38 phosphorylation.[10] |
| p38β | 100 nM[4] |
Table 1: Inhibitory Potency against p38 MAPK Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
While SB 203580 and SB 202190 are potent inhibitors of p38α and p38β, it is important to consider their selectivity against other kinases to avoid misinterpretation of experimental results.
| Compound | Off-Target Kinases Inhibited (at 1-10 µM) |
| SB 203580 | GAK, CK1, RIP2[11] |
| SB 202190 | GAK, CK1, RIP2[11] |
Table 2: Known Off-Target Effects. This table highlights some of the other kinases that can be inhibited by SB 203580 and SB 202190 at concentrations commonly used in cell-based assays.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate inhibitor activity, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and Points of Inhibition.
Caption: Workflow for Validating p38 MAPK Inhibitor Activity.
Experimental Protocols
To ensure robust and reproducible results, detailed methodologies for key validation experiments are provided below.
This assay directly measures the enzymatic activity of p38 MAPK and its inhibition by the test compounds.
Materials:
-
Recombinant active p38α kinase
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATF2 (recombinant protein substrate)
-
ATP (including [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive methods)
-
This compound, SB 203580, SB 202190 (dissolved in DMSO)
-
SDS-PAGE reagents and equipment
-
Phosphorimager or Western blot detection system
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, ATF2 substrate, and the desired concentration of the inhibitor (or DMSO as a vehicle control).
-
Add recombinant active p38α kinase to the reaction mixture.
-
Pre-incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer.[12]
-
Boil the samples and separate the proteins by SDS-PAGE.
-
Analyze the phosphorylation of ATF2 by autoradiography (for radioactive assays) or by Western blotting with a phospho-ATF2 specific antibody.[6]
This cell-based assay determines the activation state of p38 MAPK within cells by detecting its phosphorylation.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., Anisomycin, LPS)
-
This compound, SB 203580, SB 202190
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of the inhibitors or vehicle (DMSO) for 1-2 hours.[13]
-
Stimulate the cells with a p38 MAPK activator for the appropriate time (e.g., 15-30 minutes).[2]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.[13]
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane and incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.[2][13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[2]
-
Detect the signal using an ECL substrate.[13]
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.[2]
This assay measures the downstream biological effect of p38 MAPK inhibition, such as the production of pro-inflammatory cytokines.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7)
-
Cell culture medium
-
LPS (lipopolysaccharide)
-
This compound, SB 203580, SB 202190
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
Procedure:
-
Plate the cells at an appropriate density.
-
Pre-incubate the cells with different concentrations of the inhibitors or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS to induce cytokine production.[7]
-
Incubate for an appropriate time (e.g., 4-24 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[7]
By employing this compound as a negative control alongside its active counterparts in these assays, researchers can confidently attribute the observed inhibitory effects to the specific targeting of the p38 MAPK pathway. This rigorous approach is fundamental for the accurate interpretation of experimental data and the advancement of drug discovery efforts targeting inflammatory and stress-related diseases.
References
- 1. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. selleckchem.com [selleckchem.com]
- 5. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SB202190 | Cell Signaling Technology [cellsignal.com]
- 11. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to SB 202474 and Other Inactive Kinase Analogs for Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the use of specific and well-characterized chemical probes is paramount to dissecting complex pathways and validating potential drug targets. This guide provides a comprehensive comparison of SB 202474, a widely used negative control for p38 MAPK inhibition, with its active structural analogs and other inactive kinase analogs. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to equip researchers with the necessary information to design robust experiments and interpret their results with high confidence.
On-Target Specificity: A Quantitative Comparison
This compound is a structural analog of the potent and selective p38 MAPK inhibitors, SB 203580 and SB 202190.[1] Unlike its counterparts, this compound is designed to be inactive against p38 MAPK, making it an ideal negative control to ascertain that an observed biological effect is indeed due to the inhibition of the target kinase and not a result of off-target effects of the chemical scaffold.[1][2][3]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its active analogs against p38α MAPK and a panel of other kinases. The data clearly demonstrates the lack of p38α MAPK inhibition by this compound, in stark contrast to the potent inhibition by SB 203580 and SB 202190.
| Compound | Target Kinase | IC50 (µM) | Reference |
| This compound | p38α (SAPK2a) | > 10 | [4] |
| SB 203580 | p38α (SAPK2a) | 0.05 | [4] |
| SB 202190 | p38α (SAPK2a) | 0.05 | [5] |
| U0124 | MEK1 | > 100 | [6] |
| U0126 | MEK1 | 0.07 | [6] |
| Bisindolylmaleimide V | PKCα | > 10 | [7] |
| Bisindolylmaleimide I | PKCα | 0.02 | [8] |
Off-Target Effects: The Case of Wnt/β-Catenin Signaling
While this compound is inactive against its intended target, p38 MAPK, it is crucial to recognize that the pyridinyl imidazole (B134444) scaffold, common to this compound, SB 203580, and SB 202190, can exhibit off-target effects. Notably, these compounds have been shown to modulate the Wnt/β-catenin signaling pathway. This off-target activity is independent of p38 MAPK inhibition and underscores the importance of using appropriate controls and interpreting data with caution.
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the putative point of interference by pyridinyl imidazole compounds.
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols for assessing both on-target and off-target effects are provided below.
On-Target Activity: p38 MAPK Kinase Assay
This protocol describes a non-radioactive, in vitro kinase assay to determine the IC50 of a test compound against p38α MAPK.
Materials:
-
Recombinant active p38α MAPK
-
ATF-2 (activating transcription factor-2) protein as substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Test compounds (this compound, SB 203580, etc.) dissolved in DMSO
-
Anti-phospho-ATF-2 (Thr71) antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
96-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 20 µL of a solution containing recombinant p38α MAPK and ATF-2 substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a high-binding plate and incubate to allow protein binding.
-
Wash the wells with a suitable wash buffer (e.g., PBS-T).
-
Add the primary antibody (anti-phospho-ATF-2) and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
The following diagram outlines the workflow for the p38 MAPK kinase assay.
Off-Target Activity: Wnt/β-Catenin Reporter Assay
This protocol describes a cell-based reporter assay to assess the effect of test compounds on the Wnt/β-catenin signaling pathway.
Materials:
-
A cell line stably expressing a TCF/LEF-responsive luciferase reporter (e.g., HEK293T-TOPflash).
-
Cell culture medium and supplements.
-
Wnt3a conditioned medium or recombinant Wnt3a.
-
Test compounds (this compound, etc.) dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a to activate the Wnt/β-catenin pathway. Include an unstimulated control.
-
Incubate the cells for 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay).
-
Calculate the effect of the compounds on Wnt-induced reporter activity.
Conclusion
The judicious use of inactive kinase analogs like this compound is indispensable for rigorous pharmacological studies. This guide highlights the importance of verifying the on-target inactivity and being aware of potential off-target effects of such control compounds. By employing the quantitative data and detailed protocols presented herein, researchers can enhance the reliability and reproducibility of their findings in the complex and dynamic field of signal transduction.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p38 MAPK Control, Gene | MedChemExpress [medchemexpress.eu]
- 4. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 8. medchemexpress.com [medchemexpress.com]
Unveiling the Controls: A Statistical Analysis of SB 202474 in p38 MAPK Inhibition Studies
For researchers, scientists, and drug development professionals, the selection of appropriate negative controls is paramount for the robust validation of experimental findings. This guide provides a detailed statistical and functional comparison of SB 202474 with its active analog, SB 203580, in the context of p38 mitogen-activated protein kinase (MAPK) signaling. The data presented underscores the necessity of employing inert control compounds to unequivocally attribute observed biological effects to the specific inhibition of the intended target.
This compound is a pyridinyl imidazole (B134444) compound structurally analogous to the potent and selective p38 MAPK inhibitors, SB 202190 and SB 203580.[1][2] However, a critical substitution in its structure renders it inactive as a p38 MAPK inhibitor, establishing its utility as a negative control in research.[1][3] This guide delves into the comparative experimental data that substantiates the use of this compound as a reliable negative control and explores its potential off-target effects.
Comparative Analysis of Kinase Inhibition
To ascertain the specificity of p38 MAPK inhibitors, a comprehensive in vitro kinase assay is essential. The following table summarizes the inhibitory activity of SB 203580 and the lack thereof by this compound against p38 MAPKα.
| Compound | Target Kinase | Concentration (µM) | % Inhibition |
| SB 203580 | p38 MAPKα (SAPK2a) | 0.1 | 85 |
| SB 203580 | p38 MAPKα (SAPK2a) | 1.0 | 100 |
| This compound | p38 MAPKα (SAPK2a) | 10.0 | <10 |
| Data derived from Davies SP, et al. Biochem J. 2000.[1] |
Functional Comparison in a Cellular Context: Insulin-Stimulated Glucose Transport
Beyond in vitro kinase assays, evaluating the functional consequences of these compounds in a cellular model provides critical insights. The following data from a study on insulin-stimulated glucose transport in 3T3-L1 adipocytes highlights the differential effects of SB 203580 and this compound.
| Treatment | 2-Deoxyglucose Uptake (pmol/min/mg protein) |
| Basal | 150 ± 20 |
| Insulin (B600854) (100 nM) | 1200 ± 100 |
| Insulin + SB 203580 (10 µM) | 250 ± 30 |
| Insulin + this compound (10 µM) | 1150 ± 90 |
| Data adapted from Sweeney G, et al. J Biol Chem. 1999. |
These results demonstrate that while SB 203580 significantly inhibits insulin-stimulated glucose uptake, this compound has no discernible effect, further validating its role as a negative control in this cellular context.
Off-Target Considerations: A Case Study in Melanogenesis
It is crucial to acknowledge that even negative controls can exhibit off-target effects. Studies have revealed that both SB 203580 and this compound can suppress melanogenesis, indicating a mechanism independent of p38 MAPK inhibition.[4] This effect is thought to be mediated through the Wnt/β-catenin signaling pathway.[4] Researchers should, therefore, be cognizant of potential p38-independent effects when interpreting results, especially at higher concentrations.
Experimental Protocols
In Vitro p38 MAPKα Kinase Assay (Adapted from Davies SP, et al. 2000)
-
Reaction Setup: Assays were performed in a final volume of 25 µl containing 50 mM Tris/HCl, pH 7.5, 0.1 mM EGTA, 0.1% (v/v) 2-mercaptoethanol, 1 mg/ml bovine serum albumin, 10 mM magnesium acetate, and 0.1 mM [γ-³²P]ATP.
-
Enzyme and Substrate: Recombinant human p38 MAPKα (SAPK2a) was used as the enzyme, and the transcription factor ATF-2 was used as the substrate.
-
Inhibitor Addition: SB 203580 or this compound, dissolved in DMSO, was added to the reaction mixture at the indicated concentrations. The final DMSO concentration was kept constant in all assays.
-
Initiation and Incubation: The reaction was initiated by the addition of Mg-[γ-³²P]ATP and incubated for 20 minutes at 30°C.
-
Termination and Analysis: The reaction was terminated by spotting an aliquot onto P81 phosphocellulose paper. The papers were washed extensively in 75 mM phosphoric acid, and the incorporated radioactivity was determined by scintillation counting.
Insulin-Stimulated Glucose Uptake Assay in 3T3-L1 Adipocytes (Adapted from Sweeney G, et al. 1999)
-
Cell Culture and Differentiation: 3T3-L1 fibroblasts were cultured and differentiated into adipocytes as per standard protocols.
-
Pre-incubation with Inhibitors: Differentiated adipocytes were pre-incubated with either SB 203580 (10 µM), this compound (10 µM), or vehicle (DMSO) for 30 minutes at 37°C.
-
Insulin Stimulation: Cells were then stimulated with 100 nM insulin for 20 minutes at 37°C.
-
Glucose Uptake Measurement: Glucose uptake was initiated by the addition of Krebs-Ringer-HEPES buffer containing 0.1 mM 2-deoxy-[³H]glucose. After 5 minutes, the uptake was terminated by washing the cells with ice-cold phosphate-buffered saline.
-
Analysis: Cells were lysed, and the incorporated radioactivity was measured by liquid scintillation counting. Protein concentration was determined for normalization.
Visualizing the Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the p38 MAPK signaling pathway and the experimental workflows.
References
Comparative Analysis of SB 202474 in Experimental Research
A Guide for Researchers on the Experimental Profile of a 5-HT2C Receptor Antagonist and its Alternatives
I. Comparative Efficacy and Selectivity of 5-HT2C Antagonists
The selection of an appropriate antagonist is critical for elucidating the role of the 5-HT2C receptor in physiological and pathological processes. SB 202474 and its close analog SB 242084 are frequently used tools in such investigations. The following tables summarize quantitative data from in vivo and in vitro studies, comparing the effects of these compounds with other serotonergic agents.
Table 1: In Vivo Behavioral Effects of 5-HT2C Antagonists and Comparators
| Compound | Class | Dosing (mg/kg) | Animal Model | Behavioral Assay | Key Findings |
| SB 242084 | Selective 5-HT2C Antagonist | 0.1, 0.25, 0.5 | Rat | Five-Choice Serial Reaction Time Task (5CSRT) | Increased premature responding (impulsivity).[1] |
| SB 242084 | Selective 5-HT2C Antagonist | 0.1 - 3 | Rat | Elevated Plus-Maze | Showed signs of anxiolysis, but potentially confounded by increased locomotion.[2] |
| SB 242084 | Selective 5-HT2C Antagonist | 0.1 - 3 | Rat | Geller-Seifter Conflict Test | Modest, nonsignificant increase in punished responding.[2] |
| SB 242084 | Selective 5-HT2C Antagonist | 3 | Mouse | Locomotor Activity | Increased locomotor activity.[3] |
| M100907 | Selective 5-HT2A Antagonist | 0.01, 0.03, 0.1 | Rat | 5CSRT | Decreased premature responding in control animals.[1] |
| Mianserin | Non-selective 5-HT2C/2A Antagonist | 2 - 8 | Rat | Geller-Seifter Conflict Test | Increased punished responding, consistent with anxiolysis.[4] |
| RS 102221 | Selective 5-HT2C Antagonist | Not specified | Rat | Microdialysis | Co-administration with citalopram (B1669093) augmented citalopram-induced increases in 5-HT levels.[5] |
| SB 206553 | 5-HT2B/2C Antagonist | 0.3 | Mouse | Locomotor Activity | Increased levels of activity when co-administered with DOI.[3] |
Table 2: In Vitro Receptor Binding and Functional Activity
| Compound | Target(s) | Affinity/Potency | Assay Type | Key Findings |
| SB 242084 | 5-HT2C | High selectivity | Radioligand Binding | Over 100-fold selectivity for 5-HT2C vs 5-HT2A and 5-HT2B receptors.[6] |
| SB 242084 | 5-HT2A (mouse vs. human) | Higher affinity at mouse receptors | Radioligand Binding | Demonstrated higher affinity at mouse vs. human 5-HT2A and 5-HT2C receptors.[3] |
| SB 206553 | 5-HT2B/2C | Potent antagonist | Not specified | Potent and selective 5-HT2B and 5-HT2C antagonist. |
| RS 102221 | 5-HT2C | Selective antagonist | Not specified | A selective 5-HT2C antagonist. |
| Clozapine | Dopamine (D4), 5-HT2A/2C | Antagonist | Not specified | Dopamine antagonist with some D4 selectivity; also a 5-HT2A/2C antagonist. |
| Mesulergine | 5-HT2A/2C, D2-like | Antagonist/Partial Agonist | Not specified | 5-HT2A and 5-HT2C antagonist; also a D2-like partial agonist. |
II. Experimental Protocols
Reproducibility in research is fundamentally linked to the detailed reporting of experimental methods. Below are generalized protocols for key experiments cited in the literature involving 5-HT2C antagonists. These are intended as representative examples, and specific parameters should be optimized for individual experimental conditions.
In Vivo Behavioral Assessment: Five-Choice Serial Reaction Time Task (5CSRT)
This protocol is based on studies investigating impulsivity in rats.[1]
-
Animals: Male Sprague-Dawley or similar rat strains are commonly used. Animals should be housed under a controlled light-dark cycle with ad libitum access to water. Food may be restricted to maintain motivation for the task.
-
Apparatus: Standard five-choice operant chambers equipped with a food magazine, house light, and an array of five apertures, each with a stimulus light.
-
Training: Rats are trained to respond to a brief visual stimulus presented in one of the five apertures. Correct responses are rewarded with a food pellet. Premature responses (responding before the stimulus) are recorded as a measure of impulsivity.
-
Drug Administration: SB 242084 (e.g., 0.1, 0.25, 0.5 mg/kg) or other test compounds are typically dissolved in a suitable vehicle and administered via intraperitoneal (IP) injection at a specified time before the behavioral session.
-
Testing: Following drug administration, animals are placed in the operant chambers for the 5CSRT session. Key dependent variables include the number of premature responses, accuracy, omissions, and response latencies.
-
Data Analysis: Data are typically analyzed using analysis of variance (ANOVA) to compare the effects of different drug doses to vehicle control.
In Vitro Assay: Radioligand Receptor Binding
This generalized protocol is based on standard methodologies for filtration binding assays.[7][8]
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., 5-HT2C) are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Components:
-
Radioligand (e.g., [³H]-mesulergine for 5-HT2C receptors) at a concentration near its Kd.
-
Unlabeled competitor (the test compound, e.g., this compound) across a range of concentrations.
-
A high concentration of a known ligand to determine non-specific binding.
-
Prepared cell membranes.
-
-
Incubation: The components are combined in assay tubes and incubated to allow binding to reach equilibrium. Incubation time and temperature must be optimized for the specific receptor and radioligand.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: The filters are washed several times with ice-cold buffer to minimize non-specific binding.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC₅₀ of the test compound, from which the Ki (inhibitory constant) can be calculated.
III. Visualizing Pathways and Workflows
Signaling Pathway of 5-HT2C Receptor Antagonism
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC).[9] Antagonists like this compound block the binding of serotonin (B10506) (5-HT) to this receptor, thereby inhibiting downstream signaling.
Caption: Simplified signaling pathway of the 5-HT2C receptor and the inhibitory action of this compound.
Experimental Workflow for In Vivo Behavioral Testing
The following diagram illustrates a typical workflow for conducting in vivo behavioral experiments with pharmacological agents.
Caption: A standard workflow for in vivo pharmacological studies from design to data analysis.
References
- 1. 5-HT2A and 5-HT2C receptor antagonists have opposing effects on a measure of impulsivity: interactions with global 5-HT depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of the 5-HT2C receptor antagonist, SB-242084, in tests of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that 5-HT2c receptor antagonists are anxiolytic in the rat Geller-Seifter model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Acute 5-HT2C Receptor Antagonist SB-242084 Treatment Affects EEG Gamma Band Activity Similarly to Chronic Escitalopram [frontiersin.org]
- 6. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of SB 202474: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount. SB 202474 is widely utilized as a negative control for the p38 MAPK inhibitors SB 203580 and SB 202190 due to its structural analogy but lack of significant inhibitory activity against p38 MAPK.[1] This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, presenting available experimental data to illuminate its off-target profile.
While primarily considered inactive against its structural counterparts' primary target, studies have revealed that this compound is not entirely inert and exhibits inhibitory activity against a limited number of other kinases. This guide synthesizes the available data to provide a clear overview of its known interactions.
Kinase Cross-Reactivity Data
The following table summarizes the known cross-reactivity of this compound against various kinases. The data is compiled from publicly available information and seminal kinase inhibitor profiling studies.
| Kinase Target | This compound % Inhibition @ 10 µM | Reference |
| p38α (MAPK14) | <15% | Davies et al., 2000 |
| Haspin (GSG2) | Inhibition observed (IC50 not specified) | [2] |
Off-Target Effects on Wnt/β-Catenin Signaling
Beyond direct kinase inhibition, this compound has been reported to have an off-target effect on the Wnt/β-catenin signaling pathway. This interaction appears to be independent of p38 MAPK inhibition and results in the suppression of melanogenesis.[3][4] This finding highlights the importance of considering pathway-level off-target effects when interpreting experimental results using this compound, even in contexts where its primary kinase targets are not expressed.
Experimental Protocols
To aid in the replication and validation of cross-reactivity studies, detailed methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the inhibitory activity of a compound against a purified kinase.
1. Materials:
- Purified recombinant kinase
- Specific peptide substrate for the kinase
- This compound stock solution (e.g., 10 mM in DMSO)
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
- [γ-³³P]ATP
- 10% Trichloroacetic acid (TCA)
- Phosphocellulose filter paper
- Scintillation counter
2. Procedure:
- Prepare serial dilutions of this compound in kinase assay buffer.
- In a reaction tube, combine the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
- Pre-incubate the mixture at 30°C for 10 minutes.
- Initiate the kinase reaction by adding [γ-³³P]ATP.
- Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
- Wash the filter paper three times with 10% TCA to remove unincorporated [γ-³³P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
Wnt/β-Catenin Signaling Reporter Assay
This protocol allows for the measurement of the effect of a compound on the transcriptional activity of the Wnt/β-catenin pathway.
1. Materials:
- Cell line with a stably or transiently transfected Wnt/β-catenin responsive reporter construct (e.g., TOPflash/FOPflash luciferase reporter)
- Cell culture medium and supplements
- This compound stock solution
- Wnt pathway agonist (e.g., Wnt3a conditioned media or GSK3β inhibitor)
- Luciferase assay reagent
- Luminometer
2. Procedure:
- Seed the reporter cell line in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of this compound or vehicle control.
- Stimulate the Wnt/β-catenin pathway with a suitable agonist.
- Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 16-24 hours).
- Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
- Normalize the TOPflash (Wnt-responsive) luciferase activity to the FOPflash (negative control) activity to determine the specific effect on Wnt signaling.
- Calculate the percentage of inhibition or activation of Wnt signaling for each concentration of this compound.
Visualizing Selectivity and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: Interaction profile of this compound with key targets.
Caption: Workflow for an in vitro kinase inhibition assay.
References
A Head-to-Head Comparison of SB 202474 from Different Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount to achieving reproducible and reliable experimental results. This guide provides a comprehensive head-to-head comparison of SB 202474, a widely used negative control for p38 MAPK inhibitors, from various suppliers. By presenting key quality control parameters, detailed experimental protocols, and illustrative data, this guide aims to empower researchers to make informed decisions when selecting a supplier for this critical research tool.
This compound is a structural analog of the potent p38 MAPK inhibitors SB 202190 and SB 203580.[1][2] Crucially, this compound does not inhibit p38 MAPK activity and is therefore an ideal negative control for in vitro and in vivo studies investigating the p38 MAPK signaling pathway.[3] The use of a reliable negative control is essential to ensure that the observed biological effects are specifically due to the inhibition of the target and not off-target effects of the chemical scaffold.
This comparison focuses on three critical quality attributes for any research chemical: purity, identity, and stability . While direct head-to-head comparative studies are not publicly available, this guide compiles and presents typical quality control data that researchers should expect from a reputable supplier, alongside the experimental methods used to generate this data.
Quantitative Data Comparison
The following tables summarize the publicly available and representative data for this compound from various suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and detailed information.
Table 1: Purity and Identity Data
| Supplier | Purity Specification | Purity Analysis Method | Identity Confirmation |
| Supplier A (e.g., Cayman Chemical) | ≥97%[1][4] | HPLC | Mass Spectrometry, ¹H-NMR |
| Supplier B (e.g., APExBIO) | ≥97%[2] | HPLC | Mass Spectrometry, ¹H-NMR |
| Supplier C (e.g., MedchemExpress) | >98% (Typical) | HPLC | Mass Spectrometry, ¹H-NMR |
| Supplier D | ≥95% | HPLC | Mass Spectrometry |
Note: Data for Suppliers C and D are representative examples based on common industry standards.
Table 2: Stability and Storage Information
| Supplier | Storage Temperature | Stated Stability | Formulation |
| Supplier A (e.g., Cayman Chemical) | -20°C[1][4] | ≥ 4 years[1][4] | Solid[1][4] |
| Supplier B (e.g., APExBIO) | -20°C | Not specified | Solid |
| Supplier C (e.g., MedchemExpress) | -20°C (in dark) | Not specified | Solid |
| Supplier D | -20°C | ≥ 2 years | Solid |
Note: Researchers should always follow the storage recommendations provided on the product-specific data sheet and CoA.
Experimental Protocols
To ensure the quality of this compound, several key experiments are routinely performed. The following are detailed methodologies for these essential quality control tests.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound compound by separating it from any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: A linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Procedure: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) and injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound, thereby verifying its chemical identity.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Procedure: A dilute solution of this compound is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₇H₁₇N₃O), the expected molecular weight is approximately 279.3 g/mol . The observed m/z should correspond to the protonated molecule [M+H]⁺ at approximately 280.3.
Stability Assessment
Objective: To evaluate the stability of this compound under defined storage conditions over time.
Methodology:
-
Protocol: Based on ICH guidelines for stability testing.
-
Storage Conditions: Samples of this compound are stored at the recommended long-term storage condition (e.g., -20°C) and potentially under accelerated conditions (e.g., 4°C and room temperature) in the dark.
-
Time Points: Samples are analyzed at initial (time zero) and subsequent time points (e.g., 6 months, 1 year, 2 years).
-
Analysis: At each time point, the purity of the sample is assessed by HPLC, and its identity is confirmed by MS. Any significant degradation or change in the impurity profile is noted.
Visualizing Key Concepts
To further aid in the understanding of this compound's application and evaluation, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical structure of this comparison guide.
Caption: p38 MAPK signaling pathway with points of intervention.
Caption: A typical experimental workflow for quality control of this compound.
Caption: Logical flow of the this compound comparison guide.
References
Unveiling the Specificity of p38 MAPK Inhibition: A Comparative Guide to SB 203580 and its Inactive Analog SB 202474
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount to generating reproducible and reliable data. This guide provides a direct comparison of the well-established p38 MAPK inhibitor, SB 203580, with its structural analog, SB 202474, confirming the latter's absence of inhibitory activity against p38 MAPK and validating its use as a negative control.
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of diseases, making its components key therapeutic targets. Pyridinylimidazole compounds, such as SB 203580, are potent, ATP-competitive inhibitors of p38α and p38β isoforms.[2][3] To rigorously demonstrate that the observed cellular effects of these inhibitors are due to on-target p38 MAPK inhibition, a structurally similar but biologically inactive control molecule is essential. This compound is widely used for this purpose.[4][5][6]
Comparative Analysis of p38 MAPK Inhibition
Experimental data from biochemical kinase assays consistently demonstrate the potent inhibitory effect of SB 203580 on p38 MAPK activity, while this compound shows no significant inhibition. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Compound | Target | IC50 (nM) | Efficacy |
| SB 203580 | p38α (SAPK2a) | 50 | Potent Inhibitor |
| p38β2 (SAPK2b) | 500 | Potent Inhibitor | |
| This compound | p38 MAPK | >10,000* | Inactive |
*Note: this compound is consistently reported to have no inhibitory activity against p38 MAPK.[5][6] The value ">10,000 nM" is used to represent a lack of inhibition at standard screening concentrations.
Visualizing the p38 MAPK Signaling Pathway
The p38 MAPK cascade is a multi-tiered signaling module. It is typically initiated by upstream MAP3Ks, which phosphorylate and activate MAP2Ks (MKK3/6). These, in turn, phosphorylate and activate p38 MAPK on conserved threonine and tyrosine residues (Thr180/Tyr182).[1][7] Activated p38 then phosphorylates a variety of downstream substrates, including other protein kinases like MAPKAPK-2 and transcription factors such as ATF-2, leading to a cellular response.[7]
Experimental Confirmation: In Vitro Kinase Assay
The lack of p38 inhibition by this compound can be definitively demonstrated using an in vitro kinase assay. This experiment directly measures the ability of purified, active p38 MAPK to phosphorylate a known substrate in the presence of the test compounds.
Detailed Experimental Protocol: In Vitro p38 MAPK Kinase Assay
This protocol outlines a method to assess the inhibitory activity of compounds against p38α MAPK by measuring the phosphorylation of the substrate Activating Transcription Factor 2 (ATF-2).
Materials:
-
Recombinant active p38α kinase
-
Recombinant GST-tagged ATF-2 (substrate)
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP solution (containing [γ-³²P]ATP for radioactive detection or cold ATP for Western blot detection)
-
SB 203580 (positive control)
-
This compound (negative control)
-
DMSO (vehicle)
-
4X SDS-PAGE Sample Buffer
-
Reagents and equipment for SDS-PAGE and autoradiography or Western blotting
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of SB 203580 and this compound in DMSO. A typical final concentration range for SB 203580 would be 1 nM to 10 µM, while this compound would be tested at a high concentration (e.g., 10 µM).
-
Set up Kinase Reaction: In a microcentrifuge tube on ice, prepare a master mix containing Kinase Assay Buffer, recombinant active p38α kinase, and GST-ATF-2 substrate.
-
Pre-incubation with Inhibitors: Aliquot the master mix into separate tubes. Add the diluted compounds (SB 203580, this compound) or an equivalent volume of DMSO (vehicle control) to the respective tubes. Gently mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the phosphorylation reaction by adding the ATP solution to each tube.
-
Incubation: Incubate the reactions at 30°C for 30 minutes.
-
Terminate Reaction: Stop the reaction by adding 4X SDS-PAGE Sample Buffer and boiling the samples at 95-100°C for 5 minutes.
-
Detection and Analysis:
-
Radioactive Method: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film. The intensity of the band corresponding to phosphorylated GST-ATF-2 is quantified.
-
Non-Radioactive (Western Blot) Method: Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for phospho-ATF-2 (Thr71). Following incubation with an HRP-conjugated secondary antibody, detect the signal using a chemiluminescent substrate.
-
Expected Outcome: The vehicle control (DMSO) will show a strong signal for phosphorylated ATF-2. The SB 203580-treated samples will show a dose-dependent decrease in signal, allowing for the calculation of an IC50 value. The this compound-treated sample will show a signal intensity comparable to the vehicle control, confirming its lack of inhibitory effect on p38 MAPK activity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. rndsystems.com [rndsystems.com]
- 3. SB 203580 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. p38 MAPK Control, Gene | MedChemExpress [medchemexpress.eu]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Pyridinyl Imidazole p38 MAPK Inhibitors: SB 202474, SB 203580, and SB 202190
For Researchers, Scientists, and Drug Development Professionals
The pyridinyl imidazole (B134444) class of compounds represents one of the most widely studied families of inhibitors targeting p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular responses to stress and inflammation. This guide provides a comparative analysis of the potent inhibitors SB 203580 and SB 202190 against SB 202474, their structural analog that serves as an essential negative control. Understanding the distinct activities of these molecules is critical for accurately interpreting experimental data related to the p38 MAPK signaling pathway.
Mechanism of Action: ATP Competition
The primary mechanism for active pyridinyl imidazole inhibitors is their function as ATP-competitive antagonists. Compounds like SB 203580 and SB 202190 selectively bind to the ATP-binding pocket of the p38α and p38β kinase isoforms.[1] This direct competition prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade.
In contrast, this compound, despite its structural similarity to the active inhibitors, does not inhibit p38 MAPK activity.[2][3] This property makes it an ideal negative control, allowing researchers to differentiate between biological effects caused by specific p38 MAPK inhibition and potential off-target effects of the pyridinyl imidazole scaffold.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade activated by environmental stress and inflammatory cytokines.[4] Upstream MAPKKKs (e.g., ASK1, TAK1) phosphorylate and activate MAPKKs (MKK3, MKK6), which in turn dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[4][5] Activated p38 then phosphorylates numerous downstream targets, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, regulating inflammation, apoptosis, and cell cycle progression.
Comparative Performance Data
The following table summarizes the inhibitory potency of this compound and its active counterparts against the primary p38 MAPK isoforms, p38α and p38β. The data clearly illustrates the lack of activity for this compound.
| Compound | Target | IC₅₀ (in vitro) | Kᵢ / Kₔ | Reference(s) |
| This compound | p38 MAPK | Inactive | Not Applicable | [2][3] |
| SB 203580 | p38α (SAPK2a) | 50 nM | 21 nM (Kᵢ) | [6][7] |
| p38β (SAPK2b) | 500 nM | - | [6] | |
| SB 202190 | p38α (SAPK2a) | 50 nM | 38 nM (Kₔ) | [8][9] |
| p38β (SAPK2b) | 100 nM | - | [8][9] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the functional strength of an inhibitor. Kᵢ (Inhibition constant) and Kₔ (Dissociation constant) measure the binding affinity of the inhibitor to the target.
Experimental Protocols
Accurate comparison of these compounds relies on robust and reproducible experimental methods. Below are detailed protocols for a common in vitro kinase assay and a cell-based assay to measure p38 MAPK inhibition.
In Vitro p38α Kinase Assay (Luminescent ADP-Glo™ Format)
This protocol directly measures the enzymatic activity of purified p38α and its inhibition by test compounds. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.[10]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (this compound, SB 203580, SB 202190) and vehicle control (e.g., DMSO) in kinase assay buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT).
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of inhibitor or vehicle, 2 µL of recombinant active p38α kinase, and 2 µL of a substrate/ATP mixture (e.g., ATF-2 substrate and 25 µM ATP).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phospho-p38 MAPK
This protocol determines the activation state of p38 MAPK within cells and the efficacy of inhibitors in a biological context.[11][12]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, NIH/3T3) and grow to the desired confluency. Pre-treat cells with various concentrations of the test compounds or vehicle for 1-2 hours.
-
Stimulation: Induce p38 MAPK activation by treating cells with a known stimulus (e.g., Anisomycin, UV radiation, or TNF-α) for a specified duration (e.g., 30 minutes). Include an unstimulated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 MAPK (anti-phospho-p38, Thr180/Tyr182).[5]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK and a loading control like GAPDH or β-actin.[13] Quantify band intensities using densitometry software.
The Critical Role of a Negative Control
The structural relationship between an active inhibitor and its inactive analog is fundamental to rigorous pharmacological research. This compound allows for the dissection of p38 MAPK-dependent cellular events from other potential effects. Any biological outcome observed with SB 203580 or SB 202190 but not with an equivalent concentration of this compound can be confidently attributed to the inhibition of the p38 MAPK pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p38 MAPK Control, Gene | MedChemExpress [medchemexpress.eu]
- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for SB 202474
Essential guidelines for the safe handling and disposal of SB 202474, a common negative control in p38 MAPK signaling research, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive overview of the necessary precautions, proper disposal protocols, and key safety considerations for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to review the complete Safety Data Sheet (SDS) provided by the supplier.[4] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: Laboratory coat.
Avoid all direct contact with the substance. Do not ingest, inhale, or allow it to come into contact with skin or eyes.[4] After handling, wash hands and any exposed skin thoroughly.[4] In case of accidental exposure, follow the first-aid measures outlined in the SDS. If you feel unwell, seek medical advice.[5]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent accidental release.
| Parameter | Specification |
| Storage Temperature | -20°C[1][3][4][6] |
| Stability | ≥ 4 years[1][4] |
| Form | Solid[1][4] |
| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO[1][3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must adhere to federal, state, and local regulations for hazardous waste.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10]
1. Waste Characterization and Segregation:
-
Characterize the Waste: this compound waste should be classified as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[7][9] For instance, avoid mixing it with non-hazardous waste.[9] If dissolved in a solvent, the solvent's hazardous characteristics must also be considered.
2. Container Management:
-
Use Appropriate Containers: Collect this compound waste in a designated, properly labeled, and chemically compatible container.[7][11] The container must be in good condition with a secure, leak-proof lid.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "4-[4-ethyl-2-(4-methoxyphenyl)-1H-imidazol-5-yl]-pyridine". List all contents, including solvents.
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[9][11]
3. Accumulation and Storage:
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA at or near the point of generation.[11]
-
Storage Limits: Do not exceed the maximum storage volume for hazardous waste in your laboratory (typically 55 gallons) or one quart for acutely hazardous waste.[10][11]
4. Requesting Disposal:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[11] Do not transport hazardous waste yourself.[10]
-
Documentation: Complete any required waste pickup forms accurately and completely.
5. Empty Container Disposal:
-
Acutely Hazardous Waste Containers: If this compound is classified as an acutely hazardous waste (P-listed), the empty container must be triple-rinsed with a suitable solvent.[9][10] The rinsate must be collected and disposed of as hazardous waste.[9] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[9][10]
-
Non-Acutely Hazardous Waste Containers: If not a P-listed waste, once the container is empty and all contents have been removed, deface the label and dispose of it as regular trash.[10]
6. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the area and alert others.
-
Cleanup: Spilled chemicals and the materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[9]
-
Reporting: For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[9]
Disposal Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. exdron.co.il [exdron.co.il]
- 6. This compound - Labchem Catalog [labchem.com.my]
- 7. danielshealth.com [danielshealth.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling SB 202474
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of SB 202474. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory work.
This compound is a structural analog of the potent p38 MAPK inhibitors SB 202190 and SB 203580 and is utilized as a negative control in studies of p38 inhibition.[1][2][3][4] While specific toxicology data is limited, it is crucial to treat this compound as potentially hazardous.[2] Adherence to the following guidelines is imperative for minimizing risk and ensuring a safe laboratory environment.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 4-[4-ethyl-2-(4-methoxyphenyl)-1H-imidazol-5-yl]-pyridine |
| Molecular Formula | C₁₇H₁₇N₃O |
| Molecular Weight | 279.3 g/mol |
| Appearance | A solid |
| Purity | ≥97% |
| Solubility | Soluble in DMSO and Methanol |
| Storage | Store at -20°C |
| Stability | ≥ 4 years |
Data sourced from Cayman Chemical and APExBIO product information sheets.[1][4]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Equipment Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use. | To prevent skin contact with the compound. |
| Eye & Face Protection | ANSI Z87.1 compliant safety glasses with side shields. Chemical splash goggles are required when there is a splash hazard. | To protect eyes from splashes and airborne particles. |
| Skin & Body Protection | A fully buttoned laboratory coat. Long pants and closed-toe shoes are mandatory. | To protect skin from accidental spills and contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated laboratory or a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Handling and Disposal
I. Preparation and Handling
-
Consult Safety Data Sheet (SDS): Before beginning any work, obtain and thoroughly review the complete Safety Data Sheet (SDS) for this compound from the manufacturer.[2]
-
Designated Work Area: All handling of solid this compound and preparation of stock solutions should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Assemble Materials: Gather all necessary equipment, including this compound, solvents (e.g., DMSO, methanol), glassware, and properly labeled waste containers.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Stock Solution Preparation:
-
Avoid Ingestion, Inhalation, and Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[2]
-
Post-Handling: Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
II. Disposal Plan
All waste materials should be handled as hazardous chemical waste.
-
Solid Waste: Unused this compound and any materials contaminated with the solid compound (e.g., weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Contaminated PPE: Used gloves and other contaminated disposable PPE should be disposed of in the designated hazardous waste container.
-
Follow Institutional Guidelines: Adhere to all local and institutional regulations for hazardous waste disposal.
Experimental Protocol: Use of this compound as a Negative Control in a p38 MAPK Inhibition Assay
The following is a representative protocol for a Western blot-based cellular assay to assess the effect of a p38 MAPK inhibitor, using this compound as a negative control.
Objective: To demonstrate the specificity of a p38 MAPK inhibitor by comparing its effect to that of the inactive analog, this compound, on the phosphorylation of a downstream target of p38 (e.g., HSP27).
Materials:
-
Cell line expressing p38 MAPK (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., anisomycin, TNF-α)
-
p38 MAPK inhibitor (e.g., SB 203580)
-
This compound (negative control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-HSP27, anti-total-HSP27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment:
-
Prepare stock solutions of the p38 inhibitor and this compound in DMSO.
-
Pre-treat the cells with the p38 inhibitor, this compound, or DMSO (vehicle) at the desired final concentrations for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a p38 activator (e.g., 10 µg/mL anisomycin) for 20-30 minutes to induce p38 MAPK phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p38, total p38, phospho-HSP27, and total HSP27.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated protein to total protein for each condition.
-
Compare the effects of the p38 inhibitor and this compound on the phosphorylation of HSP27. The p38 inhibitor is expected to reduce phosphorylation, while this compound should have no significant effect compared to the vehicle control.
-
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the p38 MAPK signaling cascade. This pathway is activated by various cellular stressors and inflammatory cytokines, leading to the activation of downstream transcription factors and kinases that regulate processes such as inflammation, apoptosis, and cell differentiation.[5][6] this compound is used as a negative control for inhibitors that target p38 within this pathway.
Caption: The p38 MAPK signaling cascade activated by cellular stressors and cytokines.
Experimental Workflow for Negative Control Validation
This diagram outlines the logical workflow for using this compound as a negative control in a cellular assay to validate the specificity of a p38 MAPK inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
